2-Formyl-4-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-formyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALWAHKGBEGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681578 | |
| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-35-3 | |
| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an electron-wasting trifluoromethyl substituent, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols related to this important reagent.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₃O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 217.94 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 1217501-35-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| IUPAC Name | (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid | --INVALID-LINK--[2] |
| Appearance | White to off-white solid (expected) | Inferred from similar compounds |
| Purity | Typically ≥95% | --INVALID-LINK--[2] |
| SMILES | O=Cc1cc(C(F)(F)F)ccc1B(O)O | --INVALID-LINK--[2] |
Acidity (pKa): Direct experimental pKa data for this compound is not available. However, studies on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, have shown that the presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the boronic acid.[3][4] A similar acidifying effect is expected for the 4-trifluoromethyl isomer, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity can influence its reactivity and binding characteristics in biological systems.
Key Applications in Research and Development
The unique structural features of this compound make it a highly valuable reagent in several areas of chemical research, particularly in the synthesis of novel pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The trifluoromethyl group on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting compounds, making this reagent particularly attractive for drug discovery programs.[5]
Synthesis of Heterocyclic Compounds
The aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and other nitrogen-containing heterocycles. This dual reactivity allows for the construction of complex scaffolds, such as substituted imidazo[1,2-a]pyridines, which are a class of compounds with diverse pharmacological activities.
Medicinal Chemistry and Drug Discovery
Phenylboronic acids and their derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibitory properties.[3][4] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues of proteases makes it a key pharmacophore in several approved drugs. The trifluoromethyl group can further modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Research on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, has demonstrated its potential as an antibacterial and antifungal agent.[3][4]
Signaling Pathways and Logical Relationships
The primary application of this compound in synthetic chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the synthesis of a biaryl compound from an aryl bromide and this compound.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a functionalizable aldehyde, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The reliable reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further elaboration of the formyl group, ensures its continued importance in modern chemical research.
References
An In-depth Technical Guide on the Structure Elucidation of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a formyl group for derivatization, and a trifluoromethyl group for modulating electronic and pharmacokinetic properties, makes it a valuable building block. This technical guide provides a comprehensive overview of its structural elucidation, physicochemical properties, a probable synthetic route, and its potential applications, particularly in the context of drug discovery.
Chemical Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₈H₆BF₃O₃.[1][2] The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a formyl group [-CHO] at position 2, and a trifluoromethyl group [-CF₃] at position 4.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 5-Trifluoromethyl-2-formylphenylboronic acid (Isomer) |
| CAS Number | 1217501-35-3[1][2] | 1204580-94-8[3] |
| Molecular Formula | C₈H₆BF₃O₃[1][2] | C₈H₆BF₃O₃[3] |
| Molecular Weight | 217.94 g/mol [1][2] | 217.94 g/mol [3] |
| Purity | Typically ≥95% | ≥98% |
| Appearance | White to off-white solid | Crystalline solid[3] |
| pKa | Not experimentally determined | 5.67 ± 0.01[3] |
| Crystal System | Not experimentally determined | Triclinic[3] |
| Space Group | Not experimentally determined | P-1[3] |
Note: Due to the limited availability of experimental data for this compound, data for its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, is provided for comparative purposes.
Spectroscopic Data for Structural Elucidation
2.1. ¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the boronic acid protons. The aldehyde proton would appear as a singlet in the downfield region (around 10 ppm). The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The boronic acid protons would likely appear as a broad singlet.
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the formyl group would be observed in the highly deshielded region (around 190 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would have chemical shifts in the typical aromatic region (120-150 ppm), with the carbon attached to the boron atom showing a broader signal.
2.3. IR Spectroscopy (Predicted)
The infrared spectrum would be characterized by key absorption bands confirming the presence of the functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde would be expected around 1700 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups would be present in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would likely appear as strong bands in the 1100-1300 cm⁻¹ region. The B-O stretching vibration is expected around 1350 cm⁻¹.
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the established synthesis of its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid.[3] The general approach involves a halogen-metal exchange followed by borylation.
3.1. Proposed Synthetic Protocol
Starting Material: 2-Bromo-5-(trifluoromethyl)benzaldehyde (isomer of the required starting material for the target compound). A more appropriate starting material would be 2-bromo-4-(trifluoromethyl)benzaldehyde.
Step 1: Protection of the Aldehyde Group The formyl group is first protected to prevent its reaction with the organolithium reagent in the subsequent step. This can be achieved by converting it to a diethyl acetal.
-
To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde in anhydrous ethanol, add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours.
-
Neutralize the acid catalyst and remove the solvent under reduced pressure to obtain the protected aldehyde.
Step 2: Halogen-Metal Exchange and Borylation
-
Dissolve the protected aldehyde in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add a solution of n-butyllithium in hexanes dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a period to ensure complete halogen-metal exchange.
-
Add triisopropyl borate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) to deprotect the aldehyde group.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
4.1. Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5] The boronic acid moiety readily reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. The trifluoromethyl group can enhance the reactivity and stability of the molecule, while the formyl group provides a handle for further synthetic transformations.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for a Generic Suzuki-Miyaura Coupling Reaction
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
4.2. Potential as a TNF-α Inhibitor Precursor
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in various autoimmune diseases.[6][7] Small molecules that can inhibit TNF-α activity are of great therapeutic interest. One strategy to inhibit TNF-α is to prevent the formation of its biologically active trimeric form.[6] Phenylboronic acids are known to interact with biological molecules, and trifluoromethyl-substituted aromatics are common motifs in bioactive compounds. While direct evidence is pending, it is plausible that derivatives of this compound could be designed to interact with the TNF-α monomer-monomer interface, thereby inhibiting trimerization and subsequent signaling.
Conceptual Signaling Pathway Inhibition
Caption: Conceptual inhibition of TNF-α trimerization by a boronic acid derivative.
Conclusion
This compound represents a highly functionalized and valuable building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural properties and reactivity can be reliably inferred from closely related analogues. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their work. Further investigation into its biological activities, particularly as a precursor for kinase or cytokine inhibitors, is warranted and holds considerable promise.
References
- 1. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 2. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS: 1217501-35-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid group, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its potential biological significance. The strategic placement of the functional groups allows for sequential and site-selective reactions, offering a powerful tool for the construction of novel pharmaceutical agents and functional materials.
Physicochemical Properties
Quantitative data for this compound has been compiled from various chemical suppliers and available literature. It is important to note that some physical properties, such as melting and boiling points, may vary slightly between suppliers due to differences in purity.
| Property | Value | Reference |
| CAS Number | 1217501-35-3 | [1][2][3] |
| Molecular Formula | C₈H₆BF₃O₃ | [1][3] |
| Molecular Weight | 217.94 g/mol | [1][3] |
| Purity | Typically ≥95% to ≥98% | [1][2] |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | Recommended at -20°C for long-term stability | [3] |
Synthesis and Reactions
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Synthesis Protocol
A general and robust method for the synthesis of substituted 2-formylphenylboronic acids involves a multi-step process starting from the corresponding bromo-benzaldehyde derivative. The following protocol is adapted from a documented synthesis of the closely related 5-trifluoromethyl-2-formylphenylboronic acid and is expected to be applicable.[4]
Step 1: Protection of the Aldehyde Group
The formyl group is first protected as a more stable acetal to prevent unwanted side reactions in the subsequent steps.
-
Reactants: 2-Bromo-5-(trifluoromethyl)benzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene (solvent).
-
Procedure:
-
A mixture of 2-bromo-5-(trifluoromethyl)benzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected bromo-acetal.
-
Step 2: Borylation
The boronic acid moiety is introduced via a lithium-halogen exchange followed by reaction with a borate ester.
-
Reactants: The protected bromo-acetal from Step 1, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF) (solvent).
-
Procedure:
-
The protected bromo-acetal is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for the lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
Step 3: Deprotection and Isolation
The protecting group is removed under acidic conditions to regenerate the formyl group and yield the final product.
-
Reactants: The crude boronic ester from Step 2, aqueous hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
The reaction mixture from Step 2 is acidified with aqueous HCl and stirred vigorously to hydrolyze both the borate ester and the acetal.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds, a cornerstone of modern organic synthesis.[5]
General Protocol:
-
Reactants: this compound (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), solvent (e.g., toluene, dioxane, DMF/water mixture).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, and solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Significance and Applications
While direct studies on the biological activity of this compound are limited, the broader class of substituted phenylboronic acids and benzoxaboroles (their cyclic esters) has garnered significant attention in drug discovery.
Potential as Enzyme Inhibitors
Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases.[6] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The formyl and trifluoromethyl groups on the phenyl ring can be tailored to enhance binding affinity and selectivity for specific enzyme targets.
A study on the related 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its potential as an antimicrobial agent by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4] This suggests that this compound could also exhibit inhibitory activity against various enzymes, making it a valuable scaffold for the development of novel therapeutics.
Role in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The formyl group serves as a versatile chemical handle for further derivatization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These features, combined with the proven utility of the boronic acid group, position this compound as a valuable building block in the design and synthesis of new therapeutic agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, -20°C is recommended.[3]
-
In Case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS: 1217501-35-3) is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its unique combination of a boronic acid, a formyl group, and a trifluoromethyl group on a phenyl scaffold provides a versatile platform for creating complex and biologically active molecules. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate its use in research and development, paving the way for new discoveries in medicinal chemistry and materials science. Further investigation into its specific biological targets and reaction optimization will undoubtedly expand its applications and solidify its role as a valuable tool for scientific innovation.
References
Synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in their laboratory work.
Introduction
This compound is a bifunctional molecule containing both a reactive aldehyde group and a versatile boronic acid moiety. The presence of an electron-withdrawing trifluoromethyl group significantly influences its chemical properties and reactivity.[1][2] This compound and its derivatives are of interest in drug discovery, particularly in the development of enzyme inhibitors, due to the ability of the boronic acid to form reversible covalent bonds with biological targets.[3] The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1]
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-(trifluoromethyl)benzaldehyde. The overall reaction scheme is outlined below.
Scheme 1: Overall synthesis of this compound
Caption: Synthetic route to the target compound.
The synthesis involves:
-
Protection of the aldehyde group: The formyl group of the starting material is protected as a dimethyl acetal to prevent its reaction with the organolithium reagent in the subsequent step.
-
Lithiation and Borylation: The aryl bromide is converted to an aryllithium species via lithium-halogen exchange, which is then quenched with an electrophilic boron source (e.g., triethyl borate) to form the boronic ester. Subsequent acidic workup hydrolyzes the ester and the acetal to yield the final product.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are representative methods based on established literature procedures for similar transformations.
Step 1: Synthesis of 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (Acetal Protection)
This procedure outlines the protection of the aldehyde group of 2-bromo-5-(trifluoromethyl)benzaldehyde as a dimethyl acetal.
Workflow for Acetal Protection
Caption: Workflow for the acetal protection step.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | 253.02 | 10.0 g | 39.5 mmol |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | - |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.38 g | 2.0 mmol |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
Procedure:
-
To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (10.0 g, 39.5 mmol) in anhydrous methanol (100 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.38 g, 2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene. The product can be used in the next step without further purification or can be purified by silica gel column chromatography if necessary.
Step 2: Synthesis of this compound (Lithiation and Borylation)
This procedure describes the conversion of the protected aldehyde to the target boronic acid.
Workflow for Lithiation and Borylation
Caption: Workflow for the lithiation and borylation step.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene | - | 299.11 | 8.71 g | 29.1 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 12.8 mL | 32.1 mmol |
| Triethyl borate | 150-46-9 | 145.99 | 3.4 g | 34.0 mmol |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 150 mL | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
Procedure:
-
Dissolve 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (8.71 g, 29.1 mmol) in anhydrous THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 12.8 mL, 32.1 mmol) dropwise while maintaining the temperature below -70 °C. The solution may change color. Stir the mixture for 1 hour at -78 °C.
-
Add triethyl borate (3.4 g, 34.0 mmol) dropwise, again keeping the temperature below -70 °C. Stir the solution for another hour at this temperature.
-
Remove the cooling bath and allow the solution to warm to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH 1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester and the acetal.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[4] Common purification methods include:
-
Recrystallization: This is often the preferred method. A suitable solvent system (e.g., water, ethanol, or a mixture of ethyl acetate and hexane) should be determined experimentally.
-
Acid-Base Extraction: The crude boronic acid can be dissolved in an aqueous base (e.g., NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.[4]
-
Derivatization: The boronic acid can be converted to a more stable and easily purifiable derivative, such as a pinacol ester or a diethanolamine adduct, which can then be hydrolyzed back to the boronic acid.
Table of Reaction Parameters and Expected Yields (Illustrative)
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Acetal Protection | 2-Bromo-5-(trifluoromethyl)benzaldehyde | Methanol, p-TsOH | Reflux (65) | 2-4 | >90 |
| 2. Lithiation & Borylation | 1-Bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene | n-BuLi, Triethyl borate | -78 to RT | 2-3 | 60-80 |
Note: Yields are illustrative and can vary based on reaction scale and experimental conditions.
Conclusion
This technical guide provides a detailed and structured approach to the synthesis of this compound. By following the outlined experimental protocols and considering the suggested purification methods, researchers can effectively prepare this valuable compound for their synthetic and medicinal chemistry applications. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving good yields and purity.
References
2-Formyl-4-(trifluoromethyl)phenylboronic acid molecular weight
An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic acid
This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines the compound's physicochemical properties, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and includes a visual representation of the reaction workflow.
Physicochemical Properties
This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules.[1][2] The presence of both a formyl and a trifluoromethyl group imparts unique reactivity to this compound.[1] The electron-withdrawing nature of these substituents significantly increases the Lewis acidity of the boronic acid moiety.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 217.94 g/mol [3][4][5] |
| Molecular Formula | C₈H₆BF₃O₃[3][4][5] |
| CAS Number | 1217501-35-3[3][4] |
| Purity | Typically available at ≥95% or ≥98%[3][4][6] |
| Appearance | White to slightly yellow crystalline powder[2] |
| IUPAC Name | (2-formyl-4-(trifluoromethyl)phenyl)boronic acid[4] |
| SMILES | O=CC1=CC(C(F)(F)F)=CC=C1B(O)O[4] |
| InChI Key | XMALWAHKGBEGSV-UHFFFAOYSA-N[3] |
Applications in Organic Synthesis
Due to its bifunctional nature, possessing both a reactive aldehyde group and a boronic acid, this compound is highly valuable in the construction of complex molecular architectures, particularly in the pharmaceutical and material science sectors.[1][6] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent (5-10 mL) to the reaction mixture.
-
Reaction Execution: Stir the mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Synthesis
This compound can be synthesized from the corresponding bromobenzaldehyde.[1] A typical synthetic route involves a two-step reaction: protection of the aldehyde group, followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate.[1]
Structural Considerations
In solution, particularly in solvents like DMSO and acetone, 2-formylphenylboronic acids can exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[1] This isomerization is an important consideration for reaction mechanisms and spectroscopic analysis. In the solid state, it typically exists as a dimer.[1]
References
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 4. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]
- 5. This compound | 1217501-35-3 [chemicalbook.com]
- 6. boronpharm.com [boronpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic Analysis of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS No: 1217501-35-3). While specific experimental data for this compound is not extensively available in published literature, this guide presents representative data from its close structural isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer valuable insights into the expected spectroscopic characteristics.
Physicochemical Properties
| Property | Value |
| CAS Number | 1217501-35-3 |
| Molecular Formula | C₈H₆BF₃O₃ |
| Molecular Weight | 217.94 g/mol |
| Purity | Typically available at ≥95% |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its isomer, 5-Trifluoromethyl-2-formylphenylboronic acid. These values should be considered as estimations and may vary slightly for the title compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | s | Aldehyde proton (-CHO) |
| ~8.2 | d | Aromatic proton |
| ~7.8 | d | Aromatic proton |
| ~7.6 | s | Aromatic proton |
| ~5.5 | br s | Boronic acid protons (-B(OH)₂) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde carbon (-CHO) |
| ~140 | Aromatic carbon |
| ~135 | Aromatic carbon |
| ~130 | Aromatic carbon (q, J(C,F) ≈ 32 Hz) |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon |
| ~123 | Trifluoromethyl carbon (-CF₃) (q, J(C,F) ≈ 272 Hz) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (boronic acid) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1320 | Strong | B-O stretch |
| ~1170, 1130 | Strong | C-F stretch (trifluoromethyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 218.03 | [M]⁺ |
| 200.02 | [M-H₂O]⁺ |
| 190.03 | [M-CO]⁺ |
Method: Electrospray Ionization (ESI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.
An In-depth Technical Guide to the Purity and Characterization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a key building block in organic synthesis and pharmaceutical development. This document details the analytical methodologies used to assess its purity and confirm its chemical identity, offering detailed experimental protocols and data interpretation.
Compound Overview
This compound (CAS Number: 1217501-35-3) is a bifunctional molecule featuring a reactive aldehyde group and a boronic acid moiety. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of the final drug candidates.
Chemical Structure:
A critical aspect of utilizing this reagent in drug discovery and development is ensuring its high purity and thorough characterization to avoid the introduction of unwanted impurities that could affect reaction outcomes and the safety profile of synthesized compounds.
Purity Profile
Commercial suppliers typically offer this compound with purity levels ranging from 95% to 98%.[1][2] Impurities can arise from the synthetic route, degradation, or improper storage. Potential impurities may include starting materials, by-products from incomplete reactions, or species from side reactions such as oxidation of the aldehyde or dehydration of the boronic acid to form boroxines (cyclic trimers).
Quantitative Purity Data
The following table summarizes the typical purity and key properties of this compound.
| Parameter | Typical Value | Source |
| Purity (by HPLC) | ≥95% - 98% | [1][2] |
| Molecular Formula | C8H6BF3O3 | [2][3] |
| Molecular Weight | 217.94 g/mol | [2][3] |
| CAS Number | 1217501-35-3 | [1] |
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization and purity assessment of this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, quantify the purity, and identify any potential impurities.
Caption: General workflow for the purity and characterization of this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound by separating it from non-volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to identify impurities by providing mass information for the components separated by the HPLC.
Methodology:
-
LC System: An HPLC or UHPLC system with conditions similar to the HPLC protocol above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative ion mode is often effective for boronic acids.
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the unambiguous structural confirmation of this compound. 1H, 13C, and 19F NMR experiments are typically performed.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this class of compounds.[4]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.
-
Experiments:
-
1H NMR: Provides information on the number and environment of protons.
-
13C NMR: Provides information on the carbon framework.
-
19F NMR: Specifically identifies the trifluoromethyl group.
-
Predicted NMR Data (in DMSO-d6):
The following table presents predicted chemical shifts (δ) for this compound. Actual values may vary slightly.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1H | ~10.2 | s | - | Aldehyde proton (-CHO) |
| 1H | ~8.5 | br s | - | Boronic acid protons (-B(OH)2) |
| 1H | ~8.1 | d | ~8 Hz | Aromatic proton (H-6) |
| 1H | ~7.9 | d | ~8 Hz | Aromatic proton (H-5) |
| 1H | ~7.8 | s | - | Aromatic proton (H-3) |
| 13C | ~192 | s | - | Aldehyde carbonyl carbon |
| 13C | ~140 | s | - | Aromatic carbon (C-2) |
| 13C | ~135 | q | ~30 Hz | Aromatic carbon (C-4) |
| 13C | ~133 | s | - | Aromatic carbon (C-6) |
| 13C | ~130 | s | - | Aromatic carbon (C-5) |
| 13C | ~128 | s | - | Aromatic carbon (C-1) |
| 13C | ~125 | q | ~4 Hz | Aromatic carbon (C-3) |
| 13C | ~124 | q | ~272 Hz | Trifluoromethyl carbon (-CF3) |
| 19F | ~ -61 | s | - | Trifluoromethyl fluorines (-CF3) |
s = singlet, d = doublet, q = quartet, br s = broad singlet
Potential Isomerization
It is important to note that 2-formylphenylboronic acids can exist in equilibrium with their cyclic benzoxaborole tautomers in solution.[5][6] This equilibrium should be considered when interpreting analytical data, particularly from NMR and LC-MS.
Caption: Tautomeric equilibrium of 2-formylphenylboronic acid in solution.
Conclusion
The purity and comprehensive characterization of this compound are paramount for its successful application in research and development, particularly in the pharmaceutical industry. The analytical workflow and methodologies described in this guide, combining HPLC for purity assessment, LC-MS for impurity identification, and multinuclear NMR for structural confirmation, provide a robust framework for ensuring the quality of this critical synthetic intermediate. Researchers and drug development professionals should be mindful of the potential for tautomerization in solution when analyzing this compound.
References
- 1. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]
- 2. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 3. This compound | 1217501-35-3 [chemicalbook.com]
- 4. thno.org [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Formyl Group in 2-Formyl-4-(trifluoromethyl)phenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the formyl group in 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This bifunctional molecule is of significant interest in organic synthesis and medicinal chemistry, offering a unique combination of a reactive aldehyde and a versatile boronic acid moiety. The presence of a strong electron-withdrawing trifluoromethyl group at the para-position significantly influences the electronic properties and reactivity of the formyl group. This guide will delve into the key reactions of the formyl group, including condensation, reduction, and carbon-carbon bond-forming reactions. It will also explore the intriguing equilibrium between the open-chain aldehyde and its cyclic benzoxaborole tautomer. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a practical resource for researchers utilizing this valuable building block.
Introduction
This compound is a versatile synthetic intermediate that combines the functionalities of an aromatic aldehyde and a phenylboronic acid. The formyl group serves as a handle for a wide array of chemical transformations, while the boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The trifluoromethyl substituent, a key feature of this molecule, imparts unique electronic properties, enhancing the electrophilicity of the formyl carbon and the acidity of the boronic acid. This guide will focus specifically on the chemical transformations involving the formyl group, providing a detailed analysis of its reactivity profile.
A notable characteristic of ortho-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. This equilibrium is influenced by the solvent and the electronic nature of other ring substituents. In the case of [2-formyl-4-(trifluoromethyl)phenyl]boronic acid, this tautomerization to the cyclic isomer has been observed in DMSO solution.[1]
Key Reactions of the Formyl Group
The formyl group in this compound participates in a variety of classical and contemporary organic reactions. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aldehyde towards nucleophilic attack.
Condensation Reactions
The formyl group readily undergoes condensation reactions with a range of nucleophiles, including amines, hydrazines, and active methylene compounds.
Experimental Protocol: General Reductive Amination
A general procedure for the reductive amination of an aldehyde with an amine using sodium borohydride is as follows:
-
The aldehyde (1 equivalent) and the amine (1.2 equivalents) are dissolved in a suitable solvent, such as methanol.
-
The mixture is stirred at reflux for a period to facilitate imine formation.
-
The reaction is cooled, and sodium borohydride (2 equivalents) is added portion-wise.
-
The reaction mixture is then stirred at room temperature overnight, followed by a final reflux period.
-
The reaction is quenched and worked up to isolate the amine product.[2]
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is a classic method for the formation of carbon-carbon double bonds. Boric acid itself can serve as a catalyst for this transformation.
Experimental Protocol: Boric Acid Catalyzed Knoevenagel Condensation
A representative procedure for the Knoevenagel condensation catalyzed by boric acid is as follows:
-
The aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) and the active methylene compound (1 equivalent) are dissolved in ethanol.
-
Boric acid (10 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the product is isolated, often by simple filtration and washing.[3]
Reduction to Benzoxaboroles
The reduction of the formyl group in ortho-formylphenylboronic acids is a direct and versatile method for the synthesis of benzoxaboroles, a class of compounds with significant biological activity.[4] Common reducing agents like sodium borohydride (NaBH₄) can be employed for this transformation.
Experimental Protocol: General Reduction of Aldehydes with Sodium Borohydride
A typical procedure for the reduction of an aldehyde to an alcohol using sodium borohydride is as follows:
-
The aldehyde (1 equivalent) is dissolved in a suitable solvent, such as a mixture of THF and water.
-
Sodium borohydride (1-2 equivalents) is added, often in the presence of an additive like ammonium sulfate to modulate reactivity.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched and worked up to yield the alcohol product.[5]
Wittig Reaction
The Wittig reaction provides a powerful means to synthesize alkenes from aldehydes and phosphorus ylides. The formyl group of this compound can be expected to react readily with stabilized and non-stabilized ylides.
Experimental Protocol: General Wittig Reaction
A general procedure for the Wittig reaction is as follows:
-
The phosphonium salt is deprotonated with a base (e.g., sodium hydroxide) to generate the phosphorus ylide in situ.
-
The aldehyde (e.g., 9-anthraldehyde) is added to the ylide solution.
-
The reaction mixture is stirred, often with a noticeable color change, until the reaction is complete.
-
The product alkene is isolated and purified, typically by recrystallization to remove the triphenylphosphine oxide byproduct.
Quantitative Data
While specific yield and reaction condition data for many reactions involving the formyl group of this compound are not extensively published, data from closely related analogs provide valuable insights. The following tables summarize representative quantitative data for key reaction types.
Table 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Active Methylene Compounds Catalyzed by Boric Acid [3]
| Active Methylene Compound | Product Yield (%) |
| Malononitrile | 95 |
| Ethyl cyanoacetate | 92 |
| Acetylacetone | 90 |
| Dimedone | 94 |
Table 2: Reduction of Carbonyl Compounds with NaBH₄/(NH₄)₂SO₄ in wet-THF [5]
| Substrate | Product Yield (%) |
| Benzaldehyde | 96 |
| 4-Chlorobenzaldehyde | 95 |
| 4-Nitrobenzaldehyde | 94 |
| Acetophenone | 97 |
| Cyclohexanone | 95 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.
Caption: Equilibrium between the open-chain and cyclic forms.
Caption: Workflow for reductive amination.
Caption: Mechanistic pathway of the Wittig reaction.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The formyl group, activated by the para-trifluoromethyl substituent, readily participates in a range of chemical transformations, including condensation reactions, reductions, and olefination reactions. The dynamic equilibrium between the open-chain aldehyde and the cyclic benzoxaborole tautomer adds another layer of complexity and potential for unique reactivity. This guide provides a foundational understanding of the reactivity of the formyl group in this molecule, supported by experimental context and quantitative data where available. Further exploration of the specific reaction conditions and substrate scope for this particular molecule will undoubtedly continue to expand its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]
- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Stability and storage of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide on the Stability and Storage of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in handling, storing, and analyzing this compound to ensure its integrity and performance in various applications, including as a key building block in drug discovery.
Executive Summary
This compound is a versatile organic compound used in a variety of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. Like many arylboronic acids, its stability is a critical factor that can influence the outcome and reproducibility of chemical transformations. This guide outlines the key factors affecting its stability, potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1217501-35-3[1][2] |
| Molecular Formula | C₈H₆BF₃O₃[1][2] |
| Molecular Weight | 217.94 g/mol [1][2] |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥95%[1] |
| IUPAC Name | (2-formyl-4-(trifluoromethyl)phenyl)boronic acid[1] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. While arylboronic acids are generally considered to be relatively stable solids, they are susceptible to degradation through several pathways.
Key Degradation Pathways
The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and, specific to this molecule, isomerization.
-
Protodeboronation: This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by elevated temperatures.
-
Oxidation: Arylboronic acids can undergo oxidation, which may lead to the formation of phenols. The presence of oxidizing agents or exposure to air and light can promote this degradation pathway.[3] A study on a peptide boronic acid derivative indicated that the primary degradation pathway was likely oxidative in nature.[3]
-
Isomerization to Benzoxaborole: A key characteristic of 2-formylphenylboronic acids is their ability to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[4] This isomerization is solvent-dependent and can be influenced by the electronic nature of the substituents on the phenyl ring.[4] For 5-trifluoromethyl-2-formylphenylboronic acid, a related isomer, it has been shown that in some solutions, the compound isomerizes to form the corresponding 3-hydroxybenzoxaborole.[4][5]
Caption: Degradation and Isomerization Pathways.
Summary of Stability under Stress Conditions
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Susceptible to degradation | Protodeboronation product |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation | Protodeboronation product |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation | Oxidized species (phenols) |
| Thermal (e.g., 60°C, solid) | Generally stable, but degradation may accelerate | Protodeboronation, dehydration |
| Photolytic (e.g., UV/Vis light) | Potential for degradation | Oxidized species, other photoproducts |
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of spills, sweep up the solid material carefully and place it in a suitable container for disposal.
Experimental Protocols for Stability Assessment
To determine the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products and the cyclic isomer.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
The following protocols outline the steps for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Caption: Workflow for Stability Assessment.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While generally stable as a solid under recommended storage conditions, it is susceptible to degradation in solution and under stress conditions such as elevated temperature, non-neutral pH, and exposure to light and oxidizing agents. A key feature of this molecule is its potential to isomerize to a cyclic benzoxaborole form in solution. For critical applications, it is imperative to perform stability studies using a validated analytical method to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a valuable resource for researchers to design and execute appropriate stability assessments.
References
- 1. This compound 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]
- 2. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomerization of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a key bifunctional building block in synthetic chemistry, notable for its utility in the construction of complex molecular architectures. A critical, yet often overlooked, characteristic of this and related ortho-formylphenylboronic acids is its existence in a tautomeric equilibrium between an open-chain aldehyde and a cyclic lactol form (a 3-hydroxybenzoxaborole) in solution. This isomerization can significantly impact its reactivity, stability, and bioavailability, making a thorough understanding of this equilibrium essential for its effective application in drug development and materials science. This technical guide provides a comprehensive overview of the factors governing this isomerization and presents detailed experimental protocols for its characterization and quantification.
The Isomerization Equilibrium
In solution, this compound exists in a dynamic equilibrium between its open aldehyde form (1) and its cyclic hemiacetal isomer (1a), which is a derivative of a 3-hydroxybenzoxaborole.[1] This intramolecular cyclization is a reversible process influenced by several factors, primarily the solvent environment, pH, and temperature. The electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to influence the acidity of the boronic acid and the electrophilicity of the formyl group, thereby affecting the position of this equilibrium.[1]
Caption: Isomerization of this compound.
Influence of Solvent
The polarity and hydrogen-bonding capability of the solvent play a crucial role in the equilibrium between the open and cyclic forms. A study on the analogous 5-trifluoromethyl-2-formylphenylboronic acid revealed that in non-polar, aprotic solvents like benzene and chloroform, only the open aldehyde form is observed.[1] Conversely, in polar, protic, or coordinating solvents such as DMSO, acetone, and water, a significant proportion of the cyclic isomer is present.[1] This suggests that solvents capable of stabilizing the hydroxyl group of the cyclic form through hydrogen bonding will shift the equilibrium towards this isomer.
Influence of pH
The acidity of the solution can significantly impact the isomerization. Boronic acids are Lewis acids that can exist in equilibrium with their corresponding boronate anions.[1] The pKa of the boronic acid is a key parameter, and for the analogous 5-trifluoromethyl-2-formylphenylboronic acid, the pKa was determined to be 5.67 ± 0.01.[1] This relatively high acidity, enhanced by the electron-withdrawing trifluoromethyl group, suggests that at physiological pH, a significant portion of the molecule will be in the anionic boronate form, which can influence the open-cyclic equilibrium.
Quantitative Analysis of Isomerization
To effectively utilize this compound, it is imperative to quantify the equilibrium between the open and cyclic forms under various conditions. The following tables outline the key quantitative data that should be determined.
Table 1: Solvent Effect on Isomerization Equilibrium
| Solvent | Dielectric Constant | Isomer Ratio (Open:Cyclic) | Keq |
| Chloroform-d | 4.8 | - | - |
| Acetone-d6 | 21.0 | - | - |
| DMSO-d6 | 47.0 | - | - |
| Water-d2 | 80.1 | - | - |
Table 2: Thermodynamic and Kinetic Parameters of Isomerization
| Parameter | Value | Conditions (Solvent, Temp, pH) |
| ΔG° (kcal/mol) | - | - |
| ΔH° (kcal/mol) | - | - |
| ΔS° (cal/mol·K) | - | - |
| k1 (s-1) | - | - |
| k-1 (s-1) | - | - |
Experimental Protocols
The following section provides detailed methodologies for the quantitative characterization of the isomerization of this compound.
Quantification of Isomer Ratio by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and quantification of both the open and cyclic isomers in solution.
Caption: Workflow for NMR-based isomer quantification.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O) in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Processing:
-
Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.
-
-
Quantification:
-
Identify the distinct signals corresponding to the aldehyde proton of the open form (typically around 9.5-10.5 ppm) and the methine proton of the cyclic lactol form (typically around 5.5-6.5 ppm).
-
Carefully integrate these respective signals.
-
The molar ratio of the two isomers is directly proportional to the ratio of their integral values. Calculate the equilibrium constant (Keq = [Cyclic]/[Open]).
-
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate the two isomers, allowing for their individual quantification.
Caption: HPLC workflow for isomer separation and quantification.
Protocol:
-
Method Development:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended.
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes.
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute as necessary with the initial mobile phase composition.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Quantification: Integrate the peak areas of the two separated isomers. The relative percentage of each isomer can be determined from the peak area ratios, assuming similar extinction coefficients. For absolute quantification, a calibration curve with an isolated standard of at least one isomer would be required.
pKa Determination by UV-Vis Spectrophotometry
The pKa of the boronic acid can be determined by monitoring the change in its UV-Vis spectrum as a function of pH.
Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 3 to 8).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement:
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range (0.2-0.8 AU).
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for the sample in each buffer solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance change upon ionization.
-
Plot the absorbance at this wavelength versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Logical Relationships in Isomerization Analysis
The study of the isomerization of this compound involves a multi-faceted approach where different experimental techniques provide complementary information.
Caption: Interrelation of analytical techniques for studying isomerization.
Conclusion
The isomerization of this compound in solution is a critical factor that dictates its chemical behavior. A comprehensive understanding and quantification of the equilibrium between the open and cyclic forms are essential for its rational application in research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the solvent, pH, and temperature dependence of this isomerization, enabling more precise control over its reactivity and function in various chemical and biological systems.
References
Acidity of 2-Formyl-4-(trifluoromethyl)phenylboronic acid: A Technical Guide
This technical guide provides an in-depth analysis of the acidity of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a key consideration for its application in pharmaceutical and chemical research. Due to the presence of two strong electron-withdrawing groups, the formyl (-CHO) and trifluoromethyl (-CF3) moieties, this compound is expected to be a significantly stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity is a critical factor in its reactivity, binding affinity, and potential biological activity.
The acidity of a boronic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant. A lower pKa value indicates a stronger acid. The Lewis acidity of arylboronic acids is influenced by the electronic effects of substituents on the phenyl ring.[1] Electron-withdrawing groups decrease the electron density on the boron atom, thereby increasing its electrophilicity and lowering the pKa.[1]
Physicochemical Data Comparison
To contextualize the acidity of the target compound, the following table summarizes the pKa values of related substituted phenylboronic acids.
| Compound | Substituents | pKa | Reference |
| Phenylboronic acid | None | ~8.76 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | p-CF3 | 8.4 | [4] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | o-CHO, m-CF3 | Not specified, but noted to have considerably increased acidity | [2][3] |
| 2-Formylphenylboronic acid | o-CHO | Not specified | |
| 4-Formylphenylboronic acid | p-CHO | Not specified |
Experimental Protocols for pKa Determination
The determination of the pKa of boronic acids can be achieved through various established experimental methods. The most common techniques are potentiometric and spectrophotometric titrations.[4]
Potentiometric Titration
Potentiometric titration is a widely used method for determining pKa values.[4][5]
Methodology:
-
Solution Preparation: A solution of the boronic acid is prepared in a suitable solvent, typically water or a mixed solvent system (e.g., water/DMSO or water/methanol) if the compound has poor water solubility.[4] The concentration is typically in the millimolar range.
-
Titration: The solution is titrated with a standardized solution of a strong base, usually sodium hydroxide (NaOH).[4]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectrophotometric (UV-Vis) Titration
Spectrophotometric titration is another reliable method, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][6]
Methodology:
-
Solution Preparation: A series of buffered solutions with known pH values are prepared. A stock solution of the boronic acid is also prepared.
-
Spectral Measurement: A constant amount of the boronic acid stock solution is added to each buffered solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the boronic acid have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Logical and Experimental Workflow
The following diagrams illustrate the logical relationship of substituent effects on acidity and a typical experimental workflow for pKa determination.
Caption: Substituent Effects on Phenylboronic Acid Acidity.
Caption: Workflow for Determining Boronic Acid pKa.
Signaling Pathway and Drug Development Context
Boronic acids are of significant interest in drug development due to their ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and the active sites of some enzymes.[7] For instance, the antifungal drug Tavaborole, a benzoxaborole, acts by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.[3] The boronic acid moiety is crucial for its mechanism of action.
The enhanced Lewis acidity of this compound could make it a potent inhibitor of target enzymes. A hypothetical signaling pathway involving the inhibition of a serine protease by a boronic acid is depicted below.
Caption: Boronic Acid Inhibition of a Target Enzyme.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Formyl-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of a specific, highly functionalized building block: 2-Formyl-4-(trifluoromethyl)phenylboronic acid .
The presence of both a formyl (-CHO) and a trifluoromethyl (-CF3) group on the phenylboronic acid scaffold makes it a particularly valuable reagent in drug discovery and development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ortho-formyl group serves as a versatile synthetic handle for subsequent transformations, allowing for the construction of complex molecular architectures. This combination of functionalities makes this compound an attractive starting material for the synthesis of novel biaryl scaffolds with potential therapeutic applications.
Applications in Drug Discovery and Organic Synthesis
The Suzuki coupling reaction of this compound with various aryl and heteroaryl halides provides access to a diverse range of biaryl-2-carbaldehydes. These products are key intermediates in the synthesis of a variety of bioactive molecules and complex organic structures.
Key Applications Include:
-
Synthesis of Novel Heterocycles: The formyl group can be readily transformed into a variety of other functional groups or used in cyclization reactions to construct fused ring systems, which are common motifs in pharmaceuticals.
-
Lead Optimization in Medicinal Chemistry: The trifluoromethylphenyl moiety can be introduced into a lead molecule to improve its pharmacokinetic and pharmacodynamic properties.
-
Development of Molecular Probes and Ligands: The biaryl scaffold can be further functionalized to create specific ligands for biological targets or fluorescent probes for imaging applications.
-
Materials Science: Biaryl structures are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different substrates.
General Considerations
-
Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.
-
Solvent Degassing: The reaction solvent should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reagent Purity: The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields and reproducible results.
Representative Suzuki Coupling Protocol
Reaction:
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-2-methylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) to the Schlenk flask containing the reactants and base.
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas (nitrogen or argon) three times.
-
Reaction Initiation: Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl-2-carbaldehyde.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki coupling of this compound. Please note that actual yields will vary depending on the specific aryl halide used and the optimization of reaction conditions.
Table 1: Typical Suzuki Coupling Reaction Parameters
| Parameter | Value |
| Boronic Acid | This compound |
| Aryl Halide | Aryl bromide or iodide |
| Catalyst | Pd(OAc)₂ / PPh₃ (or other Pd/ligand system) |
| Base | K₂CO₃ (or K₃PO₄, Cs₂CO₃) |
| Solvent | Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Representative Quantitative Data for Suzuki Coupling
| Aryl Halide | Product | Typical Yield (%) |
| 1-Bromo-2-methylbenzene | 2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 75 - 90 |
| 1-Bromo-4-methoxybenzene | 4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 80 - 95 |
| 1-Bromo-3-chlorobenzene | 3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 70 - 85 |
| 2-Bromopyridine | 2-(Pyridin-2-yl)-4-(trifluoromethyl)benzaldehyde | 65 - 80 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Formyl-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a formyl group for subsequent derivatization, and a trifluoromethyl group to enhance pharmacokinetic properties, makes it a highly sought-after reagent for the construction of complex molecular architectures.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity due to its lipophilic and electron-withdrawing nature. The ortho-formyl group serves as a convenient synthetic handle, allowing for a wide range of chemical transformations such as reductive amination, Wittig reactions, and condensations to build molecular diversity. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.
These application notes provide an overview of the utility of this compound in palladium-catalyzed reactions and include generalized protocols based on established methodologies for similar substrates.
Key Applications in Drug Discovery and Development
The structural motifs accessible through reactions with this compound are prevalent in a variety of therapeutic areas. The resulting biaryl aldehydes are key intermediates in the synthesis of compounds targeting:
-
Oncology: As precursors to kinase inhibitors and other anti-cancer agents.
-
Inflammatory Diseases: In the development of inhibitors of key inflammatory pathway enzymes.
-
Neurodegenerative Diseases: For the synthesis of molecules designed to interact with central nervous system targets.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the synthesis of a diverse range of biaryl aldehydes. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate).
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide/triflate.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a dry reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.
-
Add the catalyst premix to the reaction vial.
-
Add the toluene/water solvent mixture (5 mL).
-
Seal the vial and sparge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive coupling partners like heteroaryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents)
-
1,4-Dioxane/Water (5:1 v/v)
Procedure:
-
In a microwave reaction vial, combine the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), Pd(dtbpf)Cl₂ (0.015 mmol), and cesium carbonate (1.25 mmol).
-
Add the 1,4-dioxane/water solvent mixture (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by chromatography.
Data Presentation
Due to the lack of specific quantitative data in the literature for a range of coupling partners with this compound, a comparative data table cannot be provided at this time. Researchers are encouraged to perform initial screening of reaction conditions to determine the optimal parameters for their specific substrates. A general table outlining the key parameters to consider during optimization is provided below.
Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions | Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst choice depends on the reactivity of the coupling partners. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial and can significantly impact the yield and side reactions. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | Solvent polarity and miscibility can influence reaction rates and solubility of reagents. |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be required for less reactive substrates but can also lead to degradation. |
Visualizations
Diagram 1: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Biaryl Compounds Using 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of a formyl and a trifluoromethyl group in a specific ortho/para relationship on a phenyl ring, leading to the construction of complex molecular architectures with potential biological activity.
Introduction
Biaryl scaffolds are privileged structures in numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these C-C bond-containing compounds. This compound is a particularly useful reagent in this context, as the resulting biaryl products contain a reactive aldehyde group, which can be further functionalized, and a trifluoromethyl group, known to enhance metabolic stability and binding affinity of drug candidates.
This document outlines the general principles of the Suzuki-Miyaura coupling using this specific boronic acid, provides a detailed experimental protocol, and summarizes representative reaction conditions and yields.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or triflate in the presence of a base. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
A challenge when working with some boronic acids, particularly those with electron-withdrawing groups, can be the competing protodeboronation side reaction, where the boronic acid group is replaced by a hydrogen atom. Careful selection of the catalyst, base, and reaction conditions is crucial to minimize this side reaction and maximize the yield of the desired biaryl product.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvents with water)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields can be highly dependent on the specific substrate and optimization of reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / XPhos (4) | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |
Note: The data in this table is illustrative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the synthesis of biaryl compounds.
Applications in Drug Discovery
The biaryl aldehydes synthesized using this compound are versatile intermediates in drug discovery. The trifluoromethyl group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The ortho-formyl group serves as a synthetic handle for a variety of transformations, including:
-
Reductive amination to introduce diverse amine functionalities.
-
Oxidation to the corresponding carboxylic acid.
-
Wittig-type reactions to form alkenes.
-
Condensation reactions to construct heterocyclic rings.
These subsequent modifications allow for the rapid generation of a library of diverse biaryl compounds for screening in various biological assays, accelerating the drug discovery process.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the highest possible yields.
Application Notes and Protocols: 2-Formyl-4-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining a reactive aldehyde, a trifluoromethyl group, and a boronic acid moiety, make it a valuable building block for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the formyl group provides a handle for diverse chemical modifications. The boronic acid functionality is of particular interest due to its ability to form reversible covalent bonds with active site serine residues in enzymes and its capacity to cyclize into benzoxaboroles, a class of compounds with proven biological activity.
These application notes provide an overview of the utility of this compound and its derivatives, with a focus on their application as antimicrobial agents through the inhibition of leucyl-tRNA synthetase (LeuRS). While specific data for the 4-trifluoromethyl isomer is limited in publicly available literature, the information presented here is based on extensive studies of the closely related isomer, 5-trifluoromethyl-2-formylphenylboronic acid, and serves as a comprehensive guide for researchers.
Key Applications in Medicinal Chemistry
Antimicrobial Drug Discovery
This compound is a precursor to a class of potent antimicrobial agents known as benzoxaboroles. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic form, 3-hydroxybenzoxaborole.[1] This scaffold has been successfully exploited to develop inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[2][3] Inhibition of LeuRS leads to the cessation of protein production and ultimately cell death. The trifluoromethyl substituent on the phenyl ring can significantly influence the acidity and electronic properties of the molecule, potentially enhancing its inhibitory activity.[2]
Derivatives of 2-formyl-5-(trifluoromethyl)phenylboronic acid have demonstrated significant activity against a range of microbial pathogens, including fungi like Candida albicans and Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus.[2] Notably, the minimum inhibitory concentration (MIC) of the 5-trifluoromethyl isomer against Bacillus cereus has been reported to be lower than that of the approved antifungal drug Tavaborole (AN2690).[2][3]
Versatile Synthetic Building Block
Beyond its direct therapeutic potential, this compound serves as a valuable building block in organic synthesis. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[4] The formyl group can be readily transformed into a variety of other functional groups, allowing for the generation of diverse chemical libraries for drug screening.
Quantitative Data
The following table summarizes the antimicrobial activity of 5-trifluoromethyl-2-formylphenylboronic acid, a positional isomer of the title compound. This data is presented as a representative example of the potential activity of this class of molecules.
| Compound | Organism | MIC (µg/mL) |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | >500 |
| Aspergillus niger | 125 | |
| Escherichia coli | 250 | |
| Bacillus cereus | 62.5 | |
| AN2690 (Tavaborole) | Bacillus cereus | 125 |
Data sourced from studies on 5-trifluoromethyl-2-formylphenylboronic acid.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-3-hydroxy-2,1-benzoxaborole
This protocol describes the in situ cyclization of this compound to its corresponding benzoxaborole.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or acetone
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6)
-
NMR spectrometer
Procedure:
-
Dissolve a known quantity of this compound in the chosen solvent (e.g., DMSO, acetone) to a final concentration of 10-20 mM.
-
Allow the solution to stand at room temperature. The equilibrium between the open-chain and cyclic (benzoxaborole) forms will be established. In some solutions, the compound isomerizes to form the corresponding 3-hydroxybenzoxaborole.[2]
-
Monitor the conversion to the benzoxaborole form using ¹H and ¹¹B NMR spectroscopy. The appearance of signals corresponding to the 3-hydroxybenzoxaborole structure will indicate successful cyclization.
-
The resulting solution containing the 6-(trifluoromethyl)-3-hydroxy-2,1-benzoxaborole can be used directly in subsequent biological assays.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the procedure for determining the MIC of a test compound against a bacterial strain using the broth microdilution method.
Materials:
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain (e.g., Bacillus cereus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Visualizations
References
Application Notes and Protocols: Derivatization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. The presence of three key functional groups—a boronic acid, a formyl group, and a trifluoromethyl group—allows for a wide range of chemical transformations, making it an invaluable scaffold for the synthesis of diverse molecular architectures. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the formyl and boronic acid moieties serve as handles for various coupling and condensation reactions.[1][2]
Key Applications
Derivatives of this compound are of significant interest in drug discovery and materials science. The ability to readily participate in reactions such as Suzuki-Miyaura cross-coupling, condensation reactions, and multicomponent reactions makes this reagent a powerful tool for generating libraries of novel compounds for biological screening.[1] Specifically, these derivatives are explored for their potential as:
-
Enzyme Inhibitors: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases.
-
Biaryl Scaffolds: Suzuki-Miyaura coupling enables the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds.[1]
-
Heterocyclic Compounds: The formyl group is a versatile precursor for the construction of a variety of heterocyclic ring systems, which are prevalent in many drug molecules.[3]
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its distinct functional groups. The primary reaction pathways include:
-
Suzuki-Miyaura Cross-Coupling: Utilizing the boronic acid moiety for the formation of carbon-carbon bonds with aryl or vinyl halides.
-
Condensation Reactions: Leveraging the reactivity of the formyl group with active methylene compounds, amines, and other nucleophiles.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of a secondary or tertiary amine from the formyl group.
Below are detailed protocols for these key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide to form a biaryl compound. This reaction is fundamental for the synthesis of complex molecular scaffolds.[1]
Reaction Scheme
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1217501-35-3 | 217.94 |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Toluene | 108-88-3 | 92.14 |
| Deionized Water | 7732-18-5 | 18.02 |
Experimental Protocol
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 218 mg).
-
Add the aryl bromide (1.2 mmol).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add toluene (10 mL) and deionized water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results
| Coupling Partner | Product Yield (%) |
| 4-Bromoanisole | 85-95 |
| 1-Bromo-4-nitrobenzene | 80-90 |
| 2-Bromopyridine | 75-85 |
Protocol 2: Knoevenagel Condensation
This protocol details the base-catalyzed condensation of the formyl group of this compound with an active methylene compound, such as malononitrile, to yield an α,β-unsaturated product.
Reaction Scheme
Caption: Knoevenagel Condensation Workflow.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1217501-35-3 | 217.94 |
| Malononitrile | 109-77-3 | 66.06 |
| Piperidine | 110-89-4 | 85.15 |
| Ethanol | 64-17-5 | 46.07 |
Experimental Protocol
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 218 mg) in ethanol (10 mL).
-
Add malononitrile (1.1 mmol, 73 mg).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford the pure product.
Expected Results
| Active Methylene Compound | Product Yield (%) |
| Malononitrile | 90-98 |
| Ethyl Cyanoacetate | 85-95 |
| Diethyl Malonate | 80-90 |
Protocol 3: Wittig Reaction
This protocol outlines the reaction of this compound with a phosphonium ylide to generate an alkene, demonstrating the conversion of the carbonyl group.
Reaction Scheme
Caption: Wittig Reaction Workflow.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1217501-35-3 | 217.94 |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 |
| n-Butyllithium (n-BuLi) in hexanes (1.6 M) | 109-72-8 | 64.06 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
Experimental Protocol
-
To a flame-dried 50 mL round-bottom flask under argon, add methyltriphenylphosphonium bromide (1.2 mmol, 429 mg) and anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, 0.75 mL of 1.6 M solution in hexanes) dropwise. The solution should turn deep red, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol, 218 mg) in anhydrous THF (5 mL).
-
Add the solution of the boronic acid to the ylide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Results
| Phosphonium Salt | Product Yield (%) |
| Methyltriphenylphosphonium bromide | 70-85 |
| Ethyltriphenylphosphonium bromide | 65-80 |
| Benzyltriphenylphosphonium chloride | 75-90 |
Protocol 4: Reductive Amination
This protocol describes the formation of an amine by reacting this compound with a primary amine in the presence of a reducing agent.
Reaction Scheme
Caption: Reductive Amination Workflow.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1217501-35-3 | 217.94 |
| Benzylamine | 100-46-9 | 107.15 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 |
| Acetic Acid | 64-19-7 | 60.05 |
Experimental Protocol
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 218 mg) and 1,2-dichloroethane (15 mL).
-
Add the primary amine (e.g., benzylamine, 1.1 mmol, 121 µL).
-
Add a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Results
| Amine | Product Yield (%) |
| Benzylamine | 80-90 |
| Aniline | 70-85 |
| Cyclohexylamine | 75-88 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS No. 1217501-35-3) is a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry.[1] Its structure, featuring a boronic acid moiety, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[2] The formyl group serves as a handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. Furthermore, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[2]
These application notes provide an overview of the key reactions involving this compound, along with detailed experimental protocols and quantitative data to guide researchers in its effective use.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1217501-35-3 | [1] |
| Molecular Formula | C₈H₆BF₃O₃ | [1] |
| Molecular Weight | 217.94 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. This reaction is a powerful tool for constructing the core structures of many pharmaceutical agents and functional materials.[3]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide or triflate. A base is required to facilitate the transmetalation step in the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4]
General Reaction Scheme:
Where Ar = 2-formyl-4-(trifluoromethyl)phenyl
Table of Reaction Conditions for Suzuki-Miyaura Coupling:
| Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 18 | 78 |
| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 10 | 89 |
Note: The data in this table is representative and compiled from general Suzuki-Miyaura coupling protocols. Optimization for specific substrates may be required.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 5-trifluoromethyl-2-formylphenylboronic acid and is a likely synthetic route.[5]
Step 1: Acetal Protection of 2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv.) in a mixture of trimethyl orthoformate (1.5 equiv.) and methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and neutralize with a solution of sodium methoxide in methanol.
-
Remove the solvent under reduced pressure to obtain the crude acetal-protected compound, which can be used in the next step without further purification.
Step 2: Borylation
-
Dissolve the crude acetal-protected compound in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 equiv.) and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl (1 M).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex biaryl systems via the Suzuki-Miyaura reaction, combined with the potential for further derivatization of the formyl group, makes it a key intermediate in the development of new pharmaceuticals and functional materials. The protocols and data presented in these notes are intended to serve as a practical guide for researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Formyl-4-(trifluoromethyl)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive formyl group, an electron-withdrawing trifluoromethyl moiety, and a synthetically useful boronic acid functional group. The protocols outlined below are generalized and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. For a sterically hindered and electronically deactivated substrate such as this compound, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
General Considerations:
-
Catalyst: Palladium complexes are the catalysts of choice. Pre-formed catalysts or in situ generated catalysts from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates. Ligands such as SPhos, XPhos, and RuPhos have shown efficacy in couplings with sterically hindered and electron-deficient boronic acids.[1][2]
-
Base: A suitable base is required to activate the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[2] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic solvents such as dioxane, toluene, or THF, often in combination with water, are typically used.
Representative Suzuki-Miyaura Coupling Conditions
The following table outlines typical starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of these parameters is recommended for each specific substrate combination.
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precursor. |
| Ligand | SPhos (2-10 mol%) | A bulky biaryl phosphine ligand suitable for challenging couplings.[1][2] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base effective in many Suzuki couplings.[2] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | A common solvent mixture that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Aryl Halide | Aryl bromide or iodide (1 equivalent) | Aryl chlorides may require more active catalysts or harsher conditions. |
| Yield | Substrate dependent | Optimization is necessary to achieve high yields. |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and the ligand in the organic solvent.
-
Add the catalyst solution to the reaction vessel, followed by the aqueous portion of the solvent system.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Experimental Workflow
Simplified Suzuki-Miyaura Catalytic Cycle
Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, other cross-coupling reactions can also be employed to form different types of bonds. The following sections provide general guidance for these transformations with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] While this reaction typically involves the coupling of an aryl halide with an amine, variations using arylboronic acids have been developed, often proceeding through an in-situ conversion of the boronic acid to a more reactive species.
General Considerations:
-
Catalyst System: Palladium catalysts with specialized phosphine ligands (e.g., Josiphos, Xantphos) are commonly used.
-
Reaction Conditions: The reaction is sensitive to the choice of base and solvent, with combinations like NaOtBu in toluene or K₂CO₃ in DMF being common.[4]
-
Challenges: The ortho-formyl group may interfere with the reaction, and optimization will be critical.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] While arylboronic acids are not the direct coupling partners, they can be converted to the corresponding aryl halides, which can then be used in a Sonogashira reaction.
General Considerations for the Aryl Halide Intermediate:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is the classic system.[6]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used.[6]
-
Solvent: Solvents like THF, DMF, or toluene are common.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][8] Similar to the Sonogashira coupling, this compound would first need to be converted to an aryl halide to participate in this reaction.
General Considerations for the Aryl Halide Intermediate:
-
Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂, is used.[7]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are frequently employed.
Data Presentation: Representative Conditions for Cross-Coupling Reactions
The following tables are intended to serve as a template for recording experimental data. Due to the limited availability of specific literature data for the cross-coupling of this compound, these tables are presented with generalized conditions that should be optimized for each specific application.
Table 1: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | e.g., 4-Bromoanisole | |||||||
| 2 | e.g., 3-Chloropyridine | |||||||
| 3 | ... |
Table 2: Buchwald-Hartwig Amination (from corresponding aryl halide)
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | e.g., Morpholine | |||||||
| 2 | e.g., Aniline | |||||||
| 3 | ... |
Table 3: Sonogashira Coupling (from corresponding aryl halide)
| Entry | Alkyne | Pd Source (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | e.g., Phenylacetylene | |||||||
| 2 | e.g., 1-Hexyne | |||||||
| 3 | ... |
Table 4: Heck Reaction (from corresponding aryl halide)
| Entry | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | e.g., Styrene | |||||||
| 2 | e.g., n-Butyl acrylate | |||||||
| 3 | ... |
References
- 1. benchchem.com [benchchem.com]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Unlocking Antifungal Potential: Application Notes and Protocols for 2-Formyl-4-(trifluoromethyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antifungal properties of 2-Formyl-4-(trifluoromethyl)phenylboronic acid and its derivatives. These compounds have demonstrated promising activity against clinically relevant fungal pathogens, positioning them as potential candidates for novel antifungal drug development. The following sections outline their mechanism of action, quantitative antifungal efficacy, and detailed methodologies for their synthesis and evaluation.
Antifungal Activity
This compound and its derivatives have shown significant in vitro activity against a range of fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antifungal potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Benzoxaborole Derivative
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| This compound | Moderate Activity | Higher Activity |
| Benzoxaborole derivative | 7.8[1] | 3.9[1] |
Note: Specific MIC values for this compound were described as "moderate" and "higher" in the source material, indicating a qualitative assessment of its efficacy. The benzoxaborole derivative demonstrates potent activity, with lower MIC values indicating greater efficacy.
Mechanism of Action: Targeting Fungal Leucyl-tRNA Synthetase (LeuRS)
The primary antifungal mechanism of this compound and its benzoxaborole derivatives is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[1][2] This inhibition effectively halts fungal growth. In solution, this compound can exist in equilibrium with its cyclic form, a 3-hydroxybenzoxaborole.[2] This cyclic isomer is believed to be the active form that binds to the LeuRS active site.[2]
Docking studies have shown that the cyclic isomer of 5-trifluoromethyl-2-formylphenylboronic acid can bind to the binding pocket of Candida albicans LeuRS, in a manner similar to the approved benzoxaborole antifungal drug, Tavaborole (AN2690).[2]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of antifungal action.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and for evaluating its antifungal activity.
Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid
This protocol is adapted from the synthesis described in the literature.[2]
Workflow for Synthesis:
Caption: Workflow for the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid.
Materials:
-
2-bromo-5-(trifluoromethyl)benzaldehyde
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Acetone
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an acetone/aqueous solution to obtain pure 5-trifluoromethyl-2-formylphenylboronic acid.[2]
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Pure this compound derivative
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the drug dilution.
-
Include a positive control (inoculum without the drug) and a negative control (medium without inoculum).
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
Alternatively, measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
These protocols and data provide a foundational resource for researchers interested in exploring the antifungal potential of this compound and its derivatives. Further investigation into the in vivo efficacy, toxicity, and spectrum of activity of these compounds is warranted to fully elucidate their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Formyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this electron-deficient and sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?
A1: Low yields with this substrate are typically due to two main challenges:
-
Protodeboronation: The boronic acid has two strong electron-withdrawing groups (formyl and trifluoromethyl), making the carbon-boron bond highly susceptible to cleavage (protonolysis) in the presence of aqueous bases and high temperatures. This side reaction converts the boronic acid into 1-formyl-3-(trifluoromethyl)benzene, consuming the starting material. The ortho-formyl group is known to significantly accelerate the rate of this hydrolytic deboronation[1].
-
Steric Hindrance: The formyl group at the ortho-position can sterically hinder the transmetalation step of the catalytic cycle, slowing down the desired reaction rate and allowing more time for side reactions like protodeboronation to occur[1].
Q2: I am observing a significant amount of 1-formyl-3-(trifluoromethyl)benzene as a byproduct. How can I minimize this protodeboronation?
A2: Minimizing protodeboronation is critical for success. Key strategies include:
-
Use Anhydrous Conditions: Avoid aqueous solvent systems. The presence of water, especially with base, is the primary driver of protodeboronation[1][2]. Use dry, degassed aprotic solvents like DMF, dioxane, or toluene.
-
Convert to a Boronic Ester: Protecting the boronic acid as an ester, such as a pinacol or trimethylene glycol ester, can significantly enhance its stability. These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and reducing decomposition[1][2].
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often more effective than sodium carbonate or hydroxides for these sensitive substrates[1][2].
Q3: What is the optimal catalyst system for this type of challenging coupling?
A3: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient and sterically hindered substrates, more robust catalyst systems are required. Consider using:
-
Bulky, Electron-Rich Ligands: Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other electron-rich phosphines are highly effective. They promote the oxidative addition step and can help stabilize the palladium catalyst.
-
Palladium Pre-catalysts: Modern pre-catalysts, such as G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more efficient at generating the active Pd(0) species in solution, which is crucial for initiating the catalytic cycle quickly before the boronic acid decomposes[3].
Q4: Should I increase the reaction temperature to improve a sluggish reaction?
A4: Increasing the temperature should be done with caution. While higher temperatures can increase the rate of the desired coupling, they also dramatically accelerate the rate of protodeboronation[1]. It is often more effective to first optimize the catalyst, ligand, base, and solvent system at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Protodeboronation: Major competing side reaction. 2. Inactive Catalyst: Oxygen contamination or inefficient generation of Pd(0). 3. Suboptimal Base: Base is too strong or too weak. | 1. Switch to strictly anhydrous conditions (e.g., dry DMF or dioxane). Convert the boronic acid to its trimethylene glycol or pinacol ester derivative[1]. 2. Ensure all solvents are thoroughly degassed. Use a modern pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst[3]. 3. Use a moderately weak, non-aqueous base like K₃PO₄ or Cs₂CO₃[1]. |
| Significant Formation of Homocoupled Boronic Acid Byproduct | 1. Oxygen in the Reaction: Presence of O₂ can lead to oxidative homocoupling. 2. Pd(II) Species: Using a Pd(II) source without efficient reduction to Pd(0) can promote homocoupling. | 1. Ensure the reaction setup is under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed. 2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates Pd(0). |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Steric Hindrance: Slow transmetalation due to the ortho-substituent. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Use a more robust ligand system, such as a Buchwald ligand, which can stabilize the catalyst. 2. Switch to a more active ligand that can accelerate the transmetalation step. Increasing the temperature moderately (e.g., from 80 °C to 100 °C) may help, but monitor for increased protodeboronation. |
Data Presentation
The following table summarizes the profound impact of reaction conditions on the yield of Suzuki couplings with ortho-formylphenylboronic acid, a close analog to the title compound. The data clearly demonstrates the superiority of anhydrous conditions and the use of a boronic ester to prevent protodeboronation.
Table 1: Comparison of Reaction Conditions for the Coupling of 2-Formylphenylboronic Acid with 2-Iodotoluene [1]
| Boron Source | Base | Solvent System | Temp (°C) | Yield of Biaryl Product (%) | Yield of Protodeboronation (%) |
| 2-Formylphenylboronic Acid | Na₂CO₃ | DME / H₂O | 80 | 54 | 39 |
| 2-Formylphenylboronic Acid Trimethylene Glycol Ester | K₃PO₄ | DMF (anhydrous) | 100 | 89 | <10 |
Experimental Protocols
Protocol 1: Recommended Procedure for Suzuki Coupling using a Boronic Ester (Aprotic Conditions)
This protocol is adapted from successful methods for coupling ortho-substituted, electron-deficient boronic acids[1].
-
Ester Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and 1,3-propanediol (1.1 equiv) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or LC-MS), remove the toluene under reduced pressure to yield the crude boronic ester, which can often be used without further purification.
-
-
Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the this compound ester (1.5 equiv), and finely powdered, dry K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%) if not using a pre-catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed, anhydrous solvent (e.g., DMF or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the key challenges and a recommended troubleshooting workflow for this reaction.
Caption: Key challenges in Suzuki reactions with the target boronic acid.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Side reactions of 2-Formyl-4-(trifluoromethyl)phenylboronic acid in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Formyl-4-(trifluoromethyl)phenylboronic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from a combination of its specific structural features: steric hindrance from the ortho-formyl group and electronic deactivation from both the formyl and para-trifluoromethyl groups.[1] Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to overcome steric hindrance and promote the crucial transmetalation and reductive elimination steps.[2][3]
-
Base Selection: The base is critical for activating the boronic acid. For sterically hindered and electronically poor substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]
-
Reaction Conditions: High temperatures (80–110 °C) are frequently necessary, but prolonged heating can also promote side reactions.[3] Ensure your solvent is rigorously degassed, as oxygen can lead to catalyst decomposition and undesirable side reactions.[3]
-
Reagent Stability: This boronic acid can be susceptible to degradation. Consider using it as a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct.[3]
Q2: I am observing a significant amount of 4-(trifluoromethyl)benzaldehyde as a major byproduct. What is this side reaction and how can I prevent it?
A2: The formation of 4-(trifluoromethyl)benzaldehyde is a result of protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[4] Boronic acids with strong electron-withdrawing groups, like this one, are particularly susceptible to this process, which can be catalyzed by acid or base.[4][5][6]
Mitigation Strategies:
-
Use a Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form like a boronic pinacol ester, a potassium trifluoroborate salt (BF₃K), or a diethanolamine adduct.[3] These derivatives slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[3][5]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source. Using a base like K₃PO₄ with minimal water can be beneficial.[2][4]
-
Control Temperature and Time: Use the lowest temperature and shortest reaction time necessary for the coupling to proceed, as protodeboronation is often exacerbated by prolonged heating.[7]
-
Base Selection: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation.[5]
Q3: My main side-product is 2,2'-diformyl-4,4'-bis(trifluoromethyl)biphenyl. How do I minimize this homocoupling reaction?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is frequently caused by the presence of oxygen in the reaction mixture or by inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[3][8]
Mitigation Strategies:
-
Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass potential issues with the in-situ reduction of Pd(II) catalysts.[3]
-
Ligand Choice: Bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[2][3]
-
Avoid Oxidants: Ensure no oxidizing agents are inadvertently introduced into the reaction.
Q4: The reaction is extremely slow or appears to stall. How can I improve the reaction kinetics?
A4: The slow reaction rate is a direct consequence of the steric and electronic properties of this compound. The ortho-formyl group sterically hinders the approach to the palladium center, and the two electron-withdrawing groups reduce the nucleophilicity of the aryl group, slowing the transmetalation step.[1][9]
Strategies for Rate Improvement:
-
High-Activity Catalysts: Employ modern, high-activity catalyst systems. Buchwald-type palladacycle precatalysts (e.g., XPhos-Pd-G3) are designed for challenging substrates and often provide superior results.[2]
-
Optimal Base and Solvent: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Solvents like dioxane or toluene, often with a small amount of water, are effective.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can significantly improve the rate, but this must be balanced against the risk of promoting protodeboronation.[3]
Q5: Are there any specific stability or handling issues I should be aware of with this reagent?
A5: Yes. Like many boronic acids, this compound can dehydrate upon storage to form a cyclic anhydride known as a boroxine. This changes the molecular weight and can lead to inaccurate stoichiometry in your reactions. Additionally, research has shown that 2-formylphenylboronic acids can exist in equilibrium with a cyclic tautomeric form, a 3-hydroxybenzoxaborole, in solution.[10][11] This equilibrium can affect its reactivity. For maximum reproducibility, it is recommended to:
-
Use the reagent from a freshly opened bottle or store it under an inert atmosphere in a desiccator.
-
Consider converting it to a more stable, crystalline, and easily handled diethanolamine adduct, which can be used directly in the coupling reaction.[3][12]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or inappropriate ligand.[2] 2. Insufficiently strong base.[2] 3. Reagent degradation (protodeboronation).[4] 4. Presence of oxygen deactivating the catalyst.[3] | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a suitable Pd source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst). 2. Use a stronger base such as K₃PO₄ or Cs₂CO₃. 3. Use the boronic acid as a more stable derivative (pinacol ester, BF₃K salt).[3] 4. Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Protodeboronation Product Detected (4-(trifluoromethyl)benzaldehyde) | 1. Excess water or protic solvent.[4] 2. Reaction temperature is too high or reaction time is too long. 3. Inappropriate choice of base.[5] | 1. Use anhydrous solvents or a carefully controlled amount of water. 2. Monitor the reaction closely and stop it upon completion. Attempt the reaction at a lower temperature.[7] 3. Convert to a boronic ester or trifluoroborate salt to enable slow release of the active reagent.[3] |
| Homocoupling Product Detected (Symmetrical biaryl) | 1. Oxygen contamination.[3] 2. Inefficient reduction of Pd(II) precatalyst.[3] | 1. Improve degassing procedures for all reagents and solvents.[3] 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄). 3. Ensure a suitable phosphine ligand is used to stabilize the Pd(0) state. |
| Reaction Stalls / Incomplete Conversion | 1. Steric hindrance slowing transmetalation/reductive elimination.[13][14] 2. Low nucleophilicity of the boronic acid due to electron-withdrawing groups.[1][6] | 1. Use a catalyst system known for coupling sterically hindered substrates (e.g., a Buchwald ligand/precatalyst).[2] 2. Increase reaction temperature and/or concentration. 3. Ensure the base is sufficiently strong and soluble in the reaction medium. |
Quantitative Data Summary
Reaction: Coupling of an ortho-substituted, electron-deficient arylboronic acid with an aryl bromide.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Observation |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | < 15% | Standard conditions are often ineffective due to steric hindrance and electronic deactivation.[2] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | < 20% | Simple ligands provide minimal improvement for challenging substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | > 90% | Bulky, electron-rich ligands dramatically improve rates and yields for hindered substrates.[1] |
| XPhos-Pd-G3 | - | K₃PO₄ | Dioxane | 110 | 2 | > 95% | Advanced precatalysts provide high activity and are well-suited for difficult couplings.[2] |
Note: Yields are illustrative and based on typical outcomes for challenging Suzuki-Miyaura couplings as reported in the literature.[1][2]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed for challenging substrates.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the required volume of degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[3]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100–110 °C). Stir vigorously.[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of Diethanolamine Adduct
This protocol converts the boronic acid into a more stable, crystalline solid that is easier to handle and less prone to decomposition.[3][12]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[3]
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[12]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in coupling reactions, typically in protic solvents.[3][12]
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting flowchart for coupling reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from 2-Formyl-4-(trifluoromethyl)phenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Formyl-4-(trifluoromethyl)phenylboronic acid in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges, along with detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products derived from this compound, particularly after Suzuki-Miyaura cross-coupling reactions.
Q1: My primary purification by silica gel column chromatography is resulting in low yield and/or impure product. What can I do?
A1: Low recovery and poor separation during silica gel chromatography are common issues when dealing with polar, electron-deficient biaryl aldehydes. Here are several factors to consider and steps to take:
-
Tailing on the Column: The formyl group can interact strongly with the acidic silanol groups on the silica gel, leading to significant tailing and poor separation.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine or a few drops of acetic acid to the mobile phase. This will cap the most acidic sites on the silica.
-
-
Irreversible Adsorption: In some cases, the product may bind too strongly to the silica gel, leading to low recovery.
-
Solution: Consider using a less polar stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).
-
-
Inappropriate Eluent System: The polarity of your eluent may not be optimal for separating your product from impurities.
-
Solution: A systematic approach to selecting an eluent system is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A common starting point for biaryl aldehydes is a gradient of 5% to 30% ethyl acetate in hexanes.
-
Q2: I am observing a significant amount of a non-polar impurity that co-elutes with my product.
A2: This is often a result of homo-coupling of the boronic acid starting material. The resulting symmetrical biphenyl derivative can have a similar polarity to the desired product.
-
Identification: This impurity can often be identified by ¹H NMR spectroscopy, showing a simpler aromatic signal pattern compared to the desired unsymmetrical product.
-
Mitigation during reaction:
-
Ensure rigorous degassing of your reaction mixture to minimize oxygen, which can promote homo-coupling.
-
Use a palladium catalyst and ligand system known to suppress this side reaction.
-
-
Purification Strategy:
-
Chromatography: Fine-tuning the eluent system with a very shallow gradient may resolve the two compounds. Using a different stationary phase, such as a biphenyl or pentafluorophenyl (PFP) column in HPLC, can provide alternative selectivity.[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be very effective in removing the more soluble homo-coupled impurity.
-
Q3: My product "oils out" during recrystallization instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for compounds with relatively low melting points or when high concentrations of impurities are present.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solvent System Adjustment:
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution just before cooling to slightly reduce the supersaturation level.
-
Try a different solvent pair. For polar molecules, mixtures like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes are often effective.[3]
-
-
Induce Crystallization:
-
Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure product if available.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: Besides unreacted starting materials, the most common impurities include:
-
Homo-coupled product: From the dimerization of this compound.
-
Protodeboronated starting material: Where the boronic acid group is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: This can often be removed by filtration through a pad of Celite® or by performing an aqueous wash of the crude reaction mixture.
-
Boronic acid-derived impurities: Boronic acids can form anhydrides (boroxines) upon storage, which can affect reactivity but are generally converted back to the boronic acid under the reaction conditions.
Q2: Can I use reversed-phase chromatography to purify my product?
A2: Yes, reversed-phase chromatography (typically with a C18 stationary phase) can be a very effective purification method, especially if silica gel chromatography fails. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q3: What is a good general strategy for developing a purification protocol for a novel product derived from this boronic acid?
A3: A systematic approach is recommended:
-
Initial Work-up: After the reaction, perform a standard aqueous work-up to remove water-soluble impurities and the base. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.
-
Assess Purity: Analyze the crude product by thin-layer chromatography (TLC) and ¹H NMR to get an initial assessment of purity and identify the major components.
-
Attempt Recrystallization: If the product is a solid and appears to be relatively pure, attempt recrystallization from a variety of solvent systems.
-
Develop a Chromatography Method: If recrystallization is not effective or the product is an oil, develop a column chromatography method. Use TLC to screen for an appropriate eluent system that gives good separation between your product and impurities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction.
-
Preparation of the Crude Material:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1 M HCl (if a basic workup was used), followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dry the crude product under high vacuum.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying a solid biaryl product.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The formation of crystals indicates a potentially suitable solvent.
-
Common solvent systems for biaryl aldehydes include ethanol/water, ethyl acetate/hexanes, and toluene.[3]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
While specific quantitative data for the purification of every possible product is not feasible, the following table provides a general guide for expected recoveries from different purification methods.
| Purification Method | Typical Recovery | Purity | Notes |
| Silica Gel Chromatography | 60-90% | >95% | Recovery can be lower for very polar compounds. |
| Recrystallization | 50-85% | >98% | Yield is highly dependent on the solubility profile of the compound and the presence of impurities. |
| Reversed-Phase HPLC | 70-95% | >99% | Best suited for small to medium scale purification. |
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Overcoming poor solubility of 2-Formyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 2-Formyl-4-(trifluoromethyl)phenylboronic acid (CAS: 1217501-35-3). This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals overcome common challenges related to its use, with a primary focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that, like many substituted phenylboronic acids, exhibits limited solubility in nonpolar organic solvents and water. Its solubility is generally moderate in polar aprotic solvents and alcohols. Phenylboronic acids have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the formyl group can influence its crystal lattice energy and interactions with solvents, often leading to solubility challenges. For many applications, such as Suzuki-Miyaura coupling reactions, achieving complete dissolution is critical for reaction efficiency.
Q2: My this compound is not dissolving in the reaction solvent. What troubleshooting steps should I take?
A2: If you are observing poor solubility, follow a systematic approach to identify a suitable solvent system. The initial steps involve selecting an appropriate solvent, followed by physical methods to aid dissolution, and finally, chemical modifications.
See the workflow diagram below for a step-by-step guide.
References
Preventing decomposition of 2-Formyl-4-(trifluoromethyl)phenylboronic acid during reactions
Welcome to the technical support center for 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: The primary decomposition pathway for this compound is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-(trifluoromethyl)benzaldehyde.[1] This is particularly prevalent under basic conditions, a common requirement for many cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing nature of the formyl and trifluoromethyl groups makes the boronic acid susceptible to this side reaction.[2] Another key process to be aware of is the potential for intramolecular cyclization to form a benzoxaborole derivative, which exists in equilibrium with the open-chain boronic acid form in certain solvents.[3]
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this boronic acid?
A2: Low yields are often a consequence of the decomposition of the boronic acid via protodeboronation before it can participate in the catalytic cycle.[4] Factors that can contribute to low yields include:
-
Strongly basic reaction conditions: Strong bases can accelerate the rate of protodeboronation.[4]
-
High reaction temperatures and long reaction times: These conditions can promote thermal decomposition.
-
Presence of water: Water can act as a proton source for protodeboronation.[4]
-
Inactive catalyst: The palladium catalyst may be oxidized or otherwise deactivated.[4]
Q3: How can I minimize the decomposition of this compound during a Suzuki-Miyaura coupling?
A3: To minimize decomposition, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4]
-
Reaction Conditions: Employ lower reaction temperatures and shorter reaction times if possible.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[4]
-
Catalyst System: Utilize highly active palladium precatalysts that can facilitate a fast coupling reaction, thereby outcompeting the decomposition pathway.
Q4: What is the role of the formyl group in the stability and reactivity of this compound?
A4: The ortho-formyl group can influence the compound's properties in several ways. It is a strong electron-withdrawing group, which increases the Lewis acidity of the boron center but also makes the compound more susceptible to protodeboronation. Additionally, the proximity of the formyl group to the boronic acid moiety allows for the possibility of intramolecular cyclization to form a benzoxaborole. This equilibrium can affect the concentration of the active boronic acid species in solution.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Catalyst Loading for 2-Formyl-4-(trifluoromethyl)phenylboronic Acid Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 2-Formyl-4-(trifluoromethyl)phenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle, which can be more effective at generating the active Pd(0) species.[1] |
| Oxygen contamination | Deoxygenate all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Ensure the reaction is set up and maintained under a positive pressure of an inert gas. Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like homocoupling.[2] | |
| Suboptimal base | The choice of base is critical. For electron-deficient boronic acids, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than strong bases like sodium hydroxide (NaOH), which can promote side reactions.[1] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[2] | |
| Poor solvent choice | Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent.[1] The solubility of all reactants is crucial, so a solvent system that fully dissolves all components should be chosen. | |
| Significant Protodeboronation | Presence of water | Minimize the amount of water in the reaction or switch to anhydrous conditions. Protodeboronation, the loss of the boronic acid group, is often accelerated by water. |
| Base is too strong | Use a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1] | |
| Formation of Homocoupling Byproducts | Oxygen in the reaction | As mentioned above, ensure rigorous exclusion of oxygen from the reaction mixture.[2] |
| Catalyst system | Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different ligands, particularly bulky electron-rich phosphine ligands like SPhos or XPhos, can suppress this side reaction.[1] | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be deactivating over the course of the reaction. A higher catalyst loading might be necessary, or the use of a more stable pre-catalyst. |
| Insufficient temperature | For challenging couplings, higher temperatures may be required to drive the reaction to completion. Monitor the stability of your starting materials and products at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for couplings with this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of a palladium pre-catalyst is a common starting point.[3] If the reaction is sluggish or does not go to completion, the catalyst loading can be incrementally increased to 3-5 mol%.[1]
Q2: How does the trifluoromethyl group affect the reactivity of the boronic acid?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which makes the boronic acid more electron-deficient. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] To overcome this, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) is often beneficial as they can accelerate the oxidative addition and reductive elimination steps.[1]
Q3: What are the best practices for handling and storing this compound?
A3: Boronic acids can be sensitive to air and moisture, leading to degradation over time.[2] It is recommended to store this compound in a cool, dry place under an inert atmosphere. When weighing and handling the reagent, it is best to do so in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere.
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this boronic acid?
A4: While Suzuki-Miyaura is the most common, other cross-coupling reactions like the Heck, Stille, or Buchwald-Hartwig amination could potentially be adapted. However, each of these reactions would require specific optimization of the catalyst, ligand, base, and solvent system.
Data Presentation
The following tables provide a summary of reaction conditions that have been reported for Suzuki-Miyaura couplings of analogous fluorinated and substituted arylboronic acids. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening for Coupling of 2,5-Difluorophenylboronic Acid [5]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |
Table 2: Optimization of Catalyst Loading [6]
| Catalyst Loading (mol%) | Yield (%) |
| 0.1 | 95 |
| 0.05 | 95 |
| 0.01 | 95 |
| 0.005 | 95 |
| 0.0025 | 95 |
Note: This data is for the coupling of 4-methoxy-phenylboronic acid with 4-bromoanisole and demonstrates that for some substrates, very low catalyst loadings can be effective.
Experimental Protocols
The following is a general, adaptable protocol for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium pre-catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Suzuki Coupling with 2-Formyl-4-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Formyl-4-(trifluoromethyl)phenylboronic acid in Suzuki coupling reactions. The information is designed to address specific experimental challenges and optimize reaction outcomes.
Troubleshooting Guides
Challenges in Suzuki coupling reactions involving this compound often stem from the electron-deficient nature of this reagent. The electron-withdrawing formyl and trifluoromethyl groups can impact the transmetalation step of the catalytic cycle. Below are common issues and recommended solutions.
Issue 1: Low or No Product Yield
Low or no yield is a frequent problem. The troubleshooting workflow below outlines a systematic approach to diagnose and resolve this issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Protodeboronation of this compound
The electron-withdrawing groups on this boronic acid make it susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
Symptoms:
-
Formation of 2-formyl-4-(trifluoromethyl)benzene as a byproduct.
-
Reduced yield of the desired coupled product.
Solutions:
-
Use of Anhydrous Conditions: Water can be a proton source. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Base: Strong, non-nucleophilic bases in anhydrous solvents are often preferred. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[1] Some sources suggest that in certain cases, fluoride bases like CsF or KF can be beneficial.
-
Boronic Ester Protection: Conversion of the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance stability and reduce the rate of protodeboronation.
Issue 3: Homocoupling of the Boronic Acid
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.
Symptoms:
-
Presence of a symmetrical biphenyl byproduct derived from this compound.
-
Reduced yield of the desired product.
Solutions:
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure the reaction mixture is properly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.
-
Catalyst Choice: Some palladium catalysts are more prone to inducing homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
Frequently Asked Questions (FAQs)
Q1: Which base is optimal for the Suzuki coupling of this compound?
Table 1: General Performance of Common Bases in Suzuki Couplings with Electron-Deficient Boronic Acids
| Base | Chemical Formula | Typical Conditions | Relative Effectiveness | Notes |
| Potassium Phosphate | K₃PO₄ | Anhydrous Toluene or Dioxane | High | Often a good first choice for challenging couplings.[1] |
| Cesium Carbonate | Cs₂CO₃ | Anhydrous Toluene or Dioxane | High | Its solubility in organic solvents can be advantageous. |
| Sodium Carbonate | Na₂CO₃ | Aqueous/Organic Biphasic | Moderate to High | A common and cost-effective choice, but may be less effective for this substrate. |
| Potassium Carbonate | K₂CO₃ | Aqueous/Organic Biphasic | Moderate | Similar to Na₂CO₃, but may offer slight advantages in some systems.[2] |
| Cesium Fluoride | CsF | Anhydrous THF or Dioxane | Moderate | Can be effective, particularly when other bases fail. |
Recommendation: Start with K₃PO₄ in an anhydrous solvent like toluene or dioxane. If yields are still low, consider screening Cs₂CO₃.
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. There are two generally accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and reactants used.
Caption: Simplified Suzuki coupling cycle showing the role of the base.
Q3: Can I use an aqueous solvent system with this compound?
A3: While Suzuki couplings are often performed in aqueous biphasic systems, it may not be ideal for this particular boronic acid. The presence of water increases the risk of protodeboronation, especially given the electron-withdrawing nature of the substituents. Anhydrous aprotic polar solvents such as dioxane, THF, or DMF are generally recommended to minimize this side reaction. If an aqueous system must be used, stronger inorganic bases like K₃PO₄ are often more effective than carbonates.[1]
Q4: What is a general experimental protocol for a Suzuki coupling with this boronic acid?
A4: The following is a representative protocol. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Example Reaction Conditions from Literature for Analogous Systems
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 93 |
| 2-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | H₂O | Reflux | 3 | 99 |
| Aryl Bromide | Ortho-nitro-phenylboronic acid | Pd₂(dba)₃/BaryPhos (0.5/1.0) | K₂CO₃ | H₂O | 30 | 12 | High |
Note: This table provides examples from the literature for Suzuki couplings of other electron-deficient or substituted boronic acids to illustrate common conditions. Direct yield comparison for this compound under these exact varied conditions is not available.
References
Temperature optimization for reactions involving 2-Formyl-4-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-4-(trifluoromethyl)phenylboronic acid. The following information is designed to help optimize reaction conditions, with a particular focus on temperature, for common applications such as Suzuki-Miyaura cross-coupling and reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for temperature selection in Suzuki-Miyaura coupling reactions involving this compound?
A1: Due to the electron-withdrawing nature of the trifluoromethyl and formyl groups, this boronic acid can be less reactive than electron-rich counterparts. Consequently, higher reaction temperatures, typically in the range of 80-110°C, are often required to promote efficient transmetalation and achieve good yields. However, it is crucial to be aware of the potential for protodeboronation (replacement of the boronic acid group with a hydrogen) at elevated temperatures. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing degradation of the starting material. For particularly sensitive substrates or when using highly active palladium precatalysts, reactions may proceed efficiently at lower temperatures, such as room temperature to 40°C.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What is the first troubleshooting step regarding temperature?
A2: If you are experiencing low yields at a moderate temperature (e.g., 80°C), a systematic increase in temperature is a logical first step. We recommend increasing the temperature in increments of 10°C, for example, to 90°C, 100°C, and 110°C, while carefully monitoring the reaction progress and by-product formation. It is also advisable to ensure your solvent is adequately degassed and the reaction is performed under an inert atmosphere, as oxygen can lead to catalyst decomposition and unwanted side reactions.
Q3: What is a typical starting temperature for a reductive amination reaction with this compound?
A3: Reductive amination reactions are often successfully carried out at room temperature (approximately 20-25°C). The initial formation of the imine or iminium ion intermediate can sometimes be accelerated with gentle heating, for instance, to 40-50°C. However, the choice of reducing agent will also influence the optimal temperature. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are typically used at room temperature.
Q4: I am observing decomposition of my this compound during a high-temperature reaction. What can I do?
A4: Decomposition, often observed as protodeboronation, is a known issue with electron-deficient boronic acids at high temperatures. To mitigate this, consider the following:
-
Use a more active catalyst system: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can facilitate the reaction at lower temperatures, potentially even at room temperature.[1]
-
Optimize the base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can accelerate the transmetalation step, possibly allowing for a reduction in the reaction temperature.
-
Slow addition of the boronic acid: In some cases, adding the boronic acid portion-wise to the reaction mixture can maintain a low instantaneous concentration, reducing the rate of decomposition.
Q5: Is this compound thermally stable?
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10°C increments (e.g., from 80°C to 110°C). |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst. | |
| Inefficient base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Significant Protodeboronation | Reaction temperature is too high. | If using a standard catalyst, try to lower the temperature and extend the reaction time. |
| Switch to a highly active palladium precatalyst that allows for lower reaction temperatures (e.g., room temperature or 40°C).[1] | ||
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low temperature for imine formation. | Gently warm the reaction mixture (e.g., to 40-50°C) during the initial phase before or during the addition of the reducing agent. |
| Ineffective reducing agent. | Select a suitable reducing agent for the specific substrate and solvent (e.g., NaBH(OAc)₃ in DCE or NaBH₃CN in MeOH). | |
| Formation of By-products | Reduction of the aldehyde before imine formation. | If using a strong reducing agent like NaBH₄, ensure the imine has fully formed before its addition. Consider a milder, more selective reagent like NaBH(OAc)₃. |
| Over-alkylation of the amine. | This is less common in reductive amination than direct alkylation but can occur. Ensure a 1:1 stoichiometry of the aldehyde and amine. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination
-
Imine Formation: In a flask, dissolve this compound (1.0 equivalent) and the primary or secondary amine (1.1 equivalents) in a suitable solvent (e.g., dichloroethane - DCE). Stir at room temperature for 1-2 hours. Gentle warming to 40-50°C can be applied if imine formation is slow.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Time: Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of boron-containing impurities from reactions utilizing 2-Formyl-4-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities in reactions involving this compound?
A1: The primary boron-containing impurity is typically unreacted this compound. Other potential impurities can include boric acid and boronic acid derivatives formed through side reactions like protodeboronation.[1] It is crucial to control the levels of these impurities, as some arylboronic acids have been found to be weakly mutagenic.[2]
Q2: Why can it be challenging to remove these boron impurities?
A2: Boronic acids are weak Lewis acids and can be difficult to remove using standard extraction techniques, especially in neutral or acidic aqueous solutions where they exist as non-ionic molecules.[3] Their polarity can also lead to issues like streaking and incomplete separation during silica gel chromatography.[3][4]
Q3: What are the most common methods for removing boron impurities from my reaction mixture?
A3: The most prevalent and effective methods include:
-
Aqueous Workup/Extraction: Utilizing basic solutions to form water-soluble boronate salts that can be washed away from the organic phase.[3][5]
-
Recrystallization: Leveraging differences in solubility between the desired product and the boron impurities.[4][6]
-
Scavenger Resins: Using solid-supported scavengers, such as those with diethanolamine (DEAM) or diol functional groups, to selectively bind to the boronic acid impurities.[7][8]
-
Chromatography: While sometimes challenging, flash column chromatography can be employed for purification.[4]
Q4: How can I quantify the amount of residual boron in my final product?
A4: Several analytical techniques can be used to determine the concentration of boron impurities:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying total boron content.[9][10][11][12]
-
11B Nuclear Magnetic Resonance (NMR) Spectroscopy: A method that can be used for the quantitative analysis of boron-containing compounds.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Steps |
| Product is also acidic/basic | If your product has acidic or basic functional groups, it may be extracted into the aqueous layer along with the boronic acid impurities. Consider using a milder base or a different purification technique like scavenger resins or recrystallization. |
| Emulsion formation | Emulsions can form during extraction, leading to product loss. To break emulsions, you can try adding brine, changing the solvent, or filtering the mixture through Celite. |
| Incomplete extraction of impurities | Ensure thorough mixing of the organic and aqueous layers during the wash. Repeat the basic wash multiple times to maximize the removal of boronate salts. |
Issue 2: Boron Impurities Still Present After Chromatography
| Possible Cause | Troubleshooting Steps |
| Co-elution of product and impurity | The polarity of your product and the boronic acid impurity may be too similar for effective separation on silica gel. Try a different solvent system, or consider using a different stationary phase like alumina.[4] |
| Streaking of boronic acid on silica gel | Boronic acids can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation. You can try neutralizing the silica gel with a base like triethylamine or using a less polar eluent. |
| Overloading the column | Overloading the column can lead to poor separation. Ensure you are using an appropriate amount of silica gel for the amount of crude product being purified. |
Experimental Protocols
Protocol 1: Aqueous Basic Extraction
This method is suitable for products that are stable in basic conditions and soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution and shake vigorously. Vent the funnel frequently.[18]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the organic layer with brine to remove residual base and water.
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate and precise determination of the boron isotope ratio by QQQ-ICP-MS: application to natural waters and carbonates - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. perkinelmer.com.cn [perkinelmer.com.cn]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. lube-media.com [lube-media.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Performance of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction, influencing yields, reaction kinetics, and substrate scope. This guide provides a comparative analysis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid against other substituted phenylboronic acids in the context of Suzuki-Miyaura coupling. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide synthesizes available experimental data for structurally related compounds to provide valuable insights for reaction design and optimization.
The Influence of Substituents on Boronic Acid Reactivity
The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts its performance in the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the nucleophilicity of the organic moiety to be transferred from the boron atom to the palladium center.
-
Electron-Withdrawing Groups (EWGs): Substituents like the formyl (-CHO) and trifluoromethyl (-CF3) groups in this compound decrease the electron density of the phenyl ring. This generally leads to a slower rate of transmetalation, which is often the rate-determining step of the catalytic cycle. Consequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, may be required to achieve high yields.
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH3) or methyl (-CH3) increase the electron density of the aryl ring, enhancing its nucleophilicity and facilitating a more rapid transmetalation step. This often translates to higher yields under milder reaction conditions.
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. The data for boronic acids with electron-withdrawing groups, analogous to this compound, offer a valuable benchmark for anticipating its reactivity.
| Boronic Acid | Substituent Type | Typical Yield Range (%) | Notes |
| This compound | EWG (ortho, para) | Moderate to High | Direct comparative data is scarce. However, the presence of two strong EWGs suggests that optimized conditions, potentially with highly active catalysts (e.g., those with Buchwald ligands) and strong bases, are necessary to achieve high yields. The ortho-formyl group can also introduce steric hindrance. |
| 4-Methoxyphenylboronic acid | EDG (para) | 85 - 98 | The electron-donating methoxy group generally leads to high yields under standard Suzuki coupling conditions. |
| Phenylboronic acid | Neutral | 80 - 95 | Serves as a standard benchmark for Suzuki coupling reactions.[1][2] |
| 4-Fluorophenylboronic acid | EWG (para) | 75 - 92 | The mildly electron-withdrawing fluorine atom can slightly decrease reactivity compared to unsubstituted phenylboronic acid, but generally good to excellent yields are achievable. |
| 4-(Trifluoromethyl)phenylboronic acid | EWG (para) | 70 - 90 | The strong electron-withdrawing nature of the trifluoromethyl group can necessitate more forcing conditions or specialized catalysts for optimal performance.[3] |
| 2-Nitrophenylboronic acid | EWG (ortho) | 60 - 85 | The ortho-nitro group is a strong EWG and can also present steric challenges, often requiring careful optimization of the catalyst and reaction conditions. |
| 5-Formyl-2-furanboronic acid | EWG | 65 - 88 | While not a phenylboronic acid, the presence of a formyl group on a heterocyclic ring provides insight into the compatibility of this functional group in Suzuki couplings, often yielding good results under appropriate conditions.[4] |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, especially with electronically demanding substrates such as this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, an external ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of the Reactivity of Trifluoromethyl-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF₃) moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction serves as a powerful tool for this purpose, with trifluoromethyl-substituted phenylboronic acids being key building blocks. However, the position of the CF₃ group—ortho, meta, or para—profoundly influences the reactivity of the boronic acid, impacting reaction efficiency, yields, and overall synthetic strategy. This guide provides an objective comparison of these isomers, supported by experimental data, to facilitate informed reagent selection.
The reactivity of trifluoromethyl-substituted phenylboronic acids in Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric effects. The CF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This electronic influence, combined with steric hindrance, dictates the relative performance of the ortho, meta, and para isomers in the catalytic cycle.
Data Presentation: A Comparative Overview of Reactivity
While a definitive head-to-head comparison under identical conditions is sparse in the literature, a compilation of representative Suzuki-Miyaura coupling reactions provides valuable insights into the reactivity trends of the three isomers. The following table summarizes experimental data from various studies, highlighting the yields achieved with different coupling partners and reaction conditions.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~92 | |
| 3-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | ~95 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 4 | ~88 | |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98 |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 2 | ~94 |
Disclaimer: The data presented in this table are compiled from various literature sources and are intended for comparative purposes only. Direct comparison of yields may be misleading due to variations in reaction conditions, catalyst systems, and coupling partners.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of trifluoromethyl-substituted phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Trifluoromethyl-substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the trifluoromethyl-substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02 mmol) to the flask under a positive flow of the inert gas.
-
Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Factors Influencing Reactivity
The observed reactivity of the trifluoromethyl-substituted phenylboronic acid isomers can be rationalized by considering the interplay of electronic and steric effects, which influence key steps in the Suzuki-Miyaura catalytic cycle, particularly transmetalation.
The Strategic Advantage of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid in Complex Molecule Synthesis: A Comparative Guide
In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to the successful construction of complex molecular architectures. For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Within the diverse arsenal of reagents for this transformation, 2-Formyl-4-(trifluoromethyl)phenylboronic acid has emerged as a particularly efficacious partner, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The utility of formyl-substituted phenylboronic acids lies in the dual reactivity they possess. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, while the formyl group provides a versatile handle for subsequent transformations, such as reductive amination, oxidation, or olefination. The presence of a trifluoromethyl group, as in the case of this compound, further enhances its utility by introducing a key structural motif found in many pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the aromatic ring and the reactivity of the boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While specific, directly comparable datasets for a wide range of substrates are not always available in a single source, a compilation of data from various studies allows for a useful, albeit indirect, comparison of this compound with other relevant formylphenylboronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide (General) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Formylphenylboronic acid | Aryl Halide (General) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90-98 |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Varies | Varies |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Aryl Halide (General) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used. Direct, side-by-side comparative studies under identical conditions are limited in the published literature.
The data suggests that this compound is a highly effective coupling partner, providing good to excellent yields in the synthesis of biaryl compounds. Its performance is comparable to other commonly used formylphenylboronic acids. The choice of reagent will often depend on the specific downstream transformations planned for the formyl group and the desired electronic properties of the final molecule.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for the coupling of a generic aryl bromide with this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.
Visualizing the Synthetic Workflow
To better illustrate the process, the following diagrams outline the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound stands as a valuable and highly effective reagent in the synthesis of complex molecules. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic versatility of the formyl group and the desirable properties imparted by the trifluoromethyl substituent, makes it a strategic choice for researchers in medicinal chemistry and materials science. While the selection of a specific boronic acid will always be context-dependent, the data and protocols presented in this guide demonstrate that this compound is a powerful tool for the efficient construction of intricate molecular targets.
A Comparative Guide to Products Synthesized with 2-Formyl-4-(trifluoromethyl)phenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and performance comparison of antimicrobial agents synthesized from 2-Formyl-4-(trifluoromethyl)phenylboronic acid and its structural isomers. The focus is on their potential as antifungal and antibacterial agents, with a direct comparison to the clinically approved antifungal drug, Tavaborole (AN2690). This document summarizes key experimental data, provides detailed methodologies for synthesis and antimicrobial testing, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to this compound Derivatives
2-Formylphenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of a reactive aldehyde group and a boronic acid moiety makes them versatile building blocks for synthesizing complex molecules.[1] The introduction of a trifluoromethyl (-CF3) group can enhance the physicochemical properties of the resulting compounds, such as acidity and metabolic stability, which are crucial for drug efficacy.[1][2]
One of the most promising applications of these compounds is in the development of novel antimicrobial agents. They have been shown to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi.[1] This mechanism is shared by the FDA-approved topical antifungal drug Tavaborole, which is a benzoxaborole derivative.[1] In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic form, a 3-hydroxybenzoxaborole, which is structurally similar to Tavaborole.[1]
This guide will focus on this compound and its positional isomers, evaluating their potential as antimicrobial agents.
Comparative Performance Analysis
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| This compound | 1217501-35-3 | C₈H₆BF₃O₃ | 217.94 | 5.67 ± 0.01[1] |
| 4-Formyl-2-(trifluoromethyl)phenylboronic acid | 863578-24-9 | C₈H₆BF₃O₃ | 217.94 | Data not available |
| 2-Formyl-6-(trifluoromethyl)phenylboronic acid | 1451392-93-0 | C₈H₆BF₃O₃ | 217.94 | Data not available |
| Tavaborole (AN2690) | 174671-46-6 | C₇H₆BFO₂ | 151.93 | Not applicable |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Escherichia coli | Bacillus cereus |
| This compound¹ | 125[1] | 62.5[1] | 250[1] | 31.25[1] |
| Tavaborole (AN2690) | 125[1] | 125[1] | >500[1] | 62.5[1] |
| 4-Formyl-2-(trifluoromethyl)phenylboronic acid | Data not available | Data not available | Data not available | Data not available |
| 2-Formyl-6-(trifluoromethyl)phenylboronic acid | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B (Antifungal Control) | 0.25[1] | 0.5[1] | Not applicable | Not applicable |
| Streptomycin (Antibacterial Control) | Not applicable | Not applicable | 15[1] | 10[1] |
¹Data for 5-Trifluoromethyl-2-formylphenylboronic acid, a positional isomer.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid.[1]
Step 1: Acetal Protection of 2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add trimethyl orthoformate (1.3 equivalents) dropwise.
-
Reflux the solution for 1 hour.
-
Cool the reaction mixture and adjust the pH to ~11 with a concentrated solution of sodium methoxide in methanol.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude acetal.
-
Purify the product by vacuum distillation.
Step 2: Borylation
-
Dissolve the purified acetal (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 30 minutes.
-
Add triisopropyl borate (1.5 equivalents) dropwise, maintaining the temperature below -70°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Stir the mixture for 1 hour to hydrolyze the borate ester and the acetal.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of the synthesized compounds against various microorganisms.[1]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control drugs (e.g., Amphotericin B, Streptomycin) by dissolving them in dimethyl sulfoxide (DMSO).
-
Culture Preparation: Grow the microbial strains (e.g., C. albicans, A. niger, E. coli, B. cereus) in their appropriate culture media (e.g., YPD for yeast, Czapek Medium for fungi, Nutrient Broth for bacteria) to a specified cell density.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solutions of the test compounds and controls with the appropriate culture medium to achieve a range of desired concentrations (e.g., 1 to 500 µg/mL).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes in medium without any test compound) and a negative control (medium only).
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 25°C for 48-72 hours for fungi, 34°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
Caption: Mechanism of LeuRS inhibition by the cyclic form of the boronic acid.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis of the target compound.
Logical Relationship: Isomers and Derivatives
Caption: Relationship between the core structure, its isomers, and derivatives.
References
Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
This guide offers a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling reaction involving 2-Formyl-4-(trifluoromethyl)phenylboronic acid. This boronic acid is a critical building block in the synthesis of pharmaceuticals and complex organic molecules. The efficiency of its coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. This document provides a data-driven comparison to aid researchers in catalyst selection and methods optimization.
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[1][2][3] Its success, particularly with functionalized substrates like this compound, hinges on an appropriately selected catalytic system to achieve high yields and avoid side reactions such as protodeboronation.[4][5]
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium-based catalytic systems in coupling reactions involving aryl halides and various boronic acids, providing a predictive framework for reactions with this compound. The data is compiled from analogous reactions in the literature, highlighting the impact of different catalysts, ligands, and bases on reaction outcomes.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80 | 1-5 | ~84 | 10 (Pd₂(dba)₃) |
| Buchwald Precatalysts | |||||||
| XPhos Pd G2/G3 | XPhos | K₃PO₄ | Dioxane or Toluene | 80-100 | 2-12 | >90 | 1-2 |
| SPhos Pd G2/G3 | SPhos | K₃PO₄ | Dioxane | 100 | 4-12 | >90 | 1-2 |
| NHC-Ligated Precatalysts | |||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >85 | 1-3 |
| Other Systems | |||||||
| PdCl₂(amphos)₂ | amphos | Base-Free (Lewis Acid) | THF | 80 | 3-15 | Variable | 2 |
| Pd₂(dba)₃ | DtBuPF | K₃PO₄ | THF or t-amyl alcohol | 70-80 | 4-24 | Good to Excellent | 5 |
This data is representative of typical Suzuki-Miyaura reactions and may vary for the specific substrate.[4][5][6][7]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask. The typical concentration is around 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of inert gas.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a mild acidic solution (e.g., 1N HCl) and then with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[4]
Mandatory Visualization
The selection of an optimal catalyst is a critical step in developing a successful coupling reaction. The following diagram illustrates a logical workflow for screening and optimizing catalysts for the Suzuki-Miyaura coupling of this compound.
Caption: Workflow for Catalyst Screening and Optimization.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism. The diagram below outlines the key steps involved.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid
In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing chemical properties and biological activity. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can dramatically influence a molecule's reactivity, stability, and physiological behavior. This guide provides a comparative analysis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid against its non-fluorinated analog, 2-formylphenylboronic acid, highlighting the distinct advantages conferred by the trifluoromethyl substituent.
Enhanced Lewis Acidity: A Quantitative Comparison
The trifluoromethyl group is a potent electron-withdrawing group, which significantly increases the Lewis acidity of the boronic acid moiety. This enhanced acidity is crucial for various chemical transformations, particularly in facilitating the transmetalation step in palladium-catalyzed cross-coupling reactions. A lower pKa value is indicative of a stronger Lewis acid.
| Compound | Substituent Effects | pKa |
| Phenylboronic acid | (Reference) | 8.82 |
| 2-Formylphenylboronic acid | Electron-withdrawing (formyl) | 7.86 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing (trifluoromethyl) | 7.77 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Strong electron-withdrawing (formyl and trifluoromethyl) | 5.67 |
Table 1: Comparison of pKa values for substituted phenylboronic acids. The data indicates that the combination of a formyl group and a trifluoromethyl group significantly lowers the pKa, indicating a substantial increase in Lewis acidity.
This marked increase in acidity for the trifluoromethyl-substituted compound suggests that this compound is a more reactive coupling partner in reactions where Lewis acidity is a key factor.
Impact on Reactivity in Suzuki-Miyaura Cross-Coupling
The enhanced Lewis acidity of this compound is expected to translate to improved performance in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the boronic acid facilitates the transmetalation step of the catalytic cycle, which can lead to higher yields and faster reaction rates, especially with electron-rich coupling partners.
While a direct head-to-head experimental comparison with identical coupling partners is not available in the reviewed literature, the established principles of Suzuki-Miyaura coupling and the known effects of electron-withdrawing groups allow for a qualitative and semi-quantitative comparison. The efficiency of Suzuki couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid[3]. Electron-withdrawing groups on the boronic acid are known to enhance reactivity[4].
| Boronic Acid | Key Feature | Expected Performance in Suzuki-Miyaura Coupling | Supporting Rationale |
| 2-Formylphenylboronic acid | Moderately electron-deficient | Good to very good yields | The formyl group provides moderate activation. |
| This compound | Strongly electron-deficient | Excellent yields, potentially faster reaction rates | The potent electron-withdrawing trifluoromethyl group significantly enhances the Lewis acidity of the boron center, facilitating the transmetalation step in the catalytic cycle. |
Table 2: Expected performance comparison in Suzuki-Miyaura cross-coupling reactions. The enhanced electrophilicity of the boron atom in the trifluoromethyl-substituted compound is anticipated to accelerate the key transmetalation step.
Physicochemical and Metabolic Advantages in Drug Discovery
Beyond its impact on chemical reactivity, the trifluoromethyl group imparts several other advantageous properties that are highly sought after in medicinal chemistry and drug development.
| Property | 2-Formylphenylboronic acid | This compound | Advantage of the Trifluoromethyl Group |
| Lipophilicity | Lower | Higher | The CF3 group increases lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. |
| Metabolic Stability | Susceptible to metabolic oxidation of the aromatic ring. | More resistant to metabolic degradation. | The strong carbon-fluorine bonds in the CF3 group block sites of metabolism, often leading to a longer in vivo half-life. |
| Binding Interactions | Can participate in hydrogen bonding and dipole-dipole interactions. | Can engage in additional interactions, such as dipole-dipole and multipolar interactions, and can act as a bioisostere for other groups. | The unique electronic nature of the CF3 group can lead to stronger and more specific binding to biological targets. |
Table 3: Comparison of physicochemical and metabolic properties relevant to drug discovery.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted 2-Formylphenylboronic Acid
The following is a representative two-step protocol for the synthesis of a trifluoromethyl-substituted 2-formylphenylboronic acid, adapted from the synthesis of the 5-trifluoromethyl isomer[1].
Step 1: Acetal Protection of the Aldehyde
-
Dissolve the starting 2-bromo-4-(trifluoromethyl)benzaldehyde in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add trimethyl orthoformate dropwise and reflux the solution.
-
After cooling, adjust the pH to 11 with a solution of sodium methoxide in methanol.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 2: Borylation
-
Dissolve the protected bromobenzaldehyde from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir the mixture.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with hydrochloric acid and stir.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure to yield the boronic acid.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure that can be used to compare the reactivity of 2-formylphenylboronic acid and its trifluoromethylated analog.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Compare the isolated yields of the coupled product obtained from both boronic acids.
Visualizing the Advantage: Signaling Pathways and Workflows
Figure 1. Logical relationship of the trifluoromethyl group's properties to its advantages.
Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.
References
Benchmarking 2-Formyl-4-(trifluoromethyl)phenylboronic acid against similar building blocks
A Comparative Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid and Structurally Similar Building Blocks in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Arylboronic acids, particularly those bearing functional handles like the formyl group and electron-withdrawing substituents such as the trifluoromethyl group, are invaluable synthons for the construction of complex molecular architectures. This guide provides an objective comparison of this compound against a selection of its structural isomers and analogs, offering insights into their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Reactivity
The electronic properties of substituents on the phenylboronic acid ring play a pivotal role in modulating the reactivity of the boronic acid moiety and the formyl group. The trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the acidity of the boronic acid. A lower pKa value generally correlates with a higher Lewis acidity, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Table 1: Comparison of Physicochemical Properties
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| This compound | 1217501-35-3[1] | C₈H₆BF₃O₃ | 217.94[1] | Not available |
| 2-Formyl-5-(trifluoromethyl)phenylboronic acid | 1204580-94-8[2] | C₈H₆BF₃O₃ | 217.94[3] | 5.67[3] |
| 2-Formylphenylboronic acid | 40138-16-7[4] | C₇H₇BO₃ | 149.94[4] | ~7.4[5] |
| 4-Formylphenylboronic acid | 4531-54-4 | C₇H₇BO₃ | 149.94 | ~8.0[5] |
Note: The pKa values can vary slightly depending on the measurement conditions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54[6] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95[7] |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | - | 74[8] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | - | 82[8] |
Disclaimer: The yields presented in this table are sourced from different publications and were obtained under varying reaction conditions. This data is intended to provide a general performance benchmark and not a direct objective comparison. Optimization is typically required for each specific substrate combination.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of reaction parameters is often necessary to achieve the best results for a specific transformation.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[9][10]
Visualizing the Application in Drug Discovery
Building blocks like this compound are frequently employed in the synthesis of small molecule inhibitors of key biological targets. One such target is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory diseases.[11][12] Small molecule inhibitors can disrupt the TNF-α signaling pathway, thereby reducing inflammation.
Caption: Synthesis of a TNF-α inhibitor and its mechanism of action.
The diagram above illustrates how this compound can be used in a Suzuki-Miyaura coupling reaction to synthesize a small molecule inhibitor. This inhibitor can then block the binding of TNF-α to its receptor, thereby interrupting the downstream signaling cascade that leads to an inflammatory response.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
This workflow diagram provides a step-by-step overview of the experimental process for a typical Suzuki-Miyaura cross-coupling reaction, from setting up the reaction to analyzing the final product.[9][13]
References
- 1. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 2. 2-ForMyl-5-(trifluoroMethyl)phenylboronic acid | 1204580-94-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecules as Anti-TNF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of 2-Formyl-4-(trifluoromethyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from 2-Formyl-4-(trifluoromethyl)phenylboronic acid. The primary focus of current research on these derivatives has been their potent antimicrobial properties, particularly their antibacterial and antifungal activities. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanism of action.
Overview of Biological Activity
Compounds derived from this compound have emerged as a promising class of antimicrobial agents. The parent compound, also known as 5-trifluoromethyl-2-formylphenylboronic acid, and its subsequent derivatives, including benzoxaboroles and bis(benzoxaboroles), have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.[1][2] The core mechanism of their antimicrobial action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][3][4] This targeted action provides a basis for their selective toxicity against microbial cells.
In solution, this compound exists in equilibrium with its cyclic tautomer, a benzoxaborole-like structure.[1][2] This cyclic form is crucial for its biological activity, as it mimics the natural substrate of the LeuRS editing site.[1]
Quantitative Data Summary
The antimicrobial efficacy of this compound and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values. The following tables summarize the reported MIC values against various microbial strains, providing a direct comparison of their potency.
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| This compound | Moderate Activity | Higher Activity than against C. albicans |
| Benzoxaborole derivative | 7.8[2] | 3.9[2] |
| AN2690 (Tavaborole) | - | - |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Bacillus cereus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Lower than AN2690[1] | Higher Activity than against C. albicans |
| bis(Benzoxaborole) derivative | High Activity[2] | No Reasonable Activity[2] |
| AN2690 (Tavaborole) | - | - |
Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
The primary molecular target of these benzoxaborole-based compounds is the editing domain of leucyl-tRNA synthetase (LeuRS).[4][5] By binding to this site, the compounds trap the transfer RNA (tRNA) for leucine, preventing the correction of misacylated tRNAs and ultimately halting protein synthesis. This leads to the cessation of growth and cell death in susceptible microorganisms.[4][5]
Caption: Mechanism of LeuRS inhibition by benzoxaborole derivatives.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial activity of the test compounds.
Agar Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Caption: Workflow for the agar diffusion method.
Methodology:
-
A standardized inoculum of the test microorganism is prepared.
-
The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Sterile paper discs are impregnated with known concentrations of the test compound and placed on the agar surface.
-
A positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound, e.g., DMSO) are also applied to separate discs.
-
The plates are incubated under appropriate conditions for microbial growth.
-
The diameter of the clear zone of growth inhibition around each disc is measured to determine the antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Conclusion
Derivatives of this compound, particularly its benzoxaborole and bis(benzoxaborole) forms, exhibit significant and specific antimicrobial activity. Their mode of action, the inhibition of the essential enzyme leucyl-tRNA synthetase, makes them attractive candidates for the development of novel anti-infective agents. The quantitative data presented demonstrates their potency against a range of bacterial and fungal pathogens. Further research may explore the optimization of these structures to enhance their activity spectrum and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison between different synthetic routes to 2-Formyl-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Formyl-4-(trifluoromethyl)phenylboronic acid, a key building block in pharmaceutical and materials science research. Below, we detail the available synthetic methodologies, offering a side-by-side comparison of their reported yields and providing comprehensive experimental protocols.
At a Glance: Synthesis Yield Comparison
| Route | Starting Material | Key Reactions | Overall Yield |
| Route 1: Halogen-Lithium Exchange | 2-Bromo-4-(trifluoromethyl)benzaldehyde | Acetal protection, Lithium-halogen exchange, Borylation | ~56% |
| Route 2: Palladium-Catalyzed Borylation (Miyaura Borylation) | 2-Bromo-4-(trifluoromethyl)benzaldehyde | Acetal protection, Miyaura borylation | 68% |
Experimental Protocols
Route 1: Synthesis via Halogen-Lithium Exchange
This two-step synthesis commences with the protection of the aldehyde functionality of 2-Bromo-4-(trifluoromethyl)benzaldehyde as a dimethyl acetal, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 1-Bromo-2-(dimethoxymethyl)-4-(trifluoromethyl)benzene
To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde (10.0 g, 39.2 mmol) in methanol (50 mL) is added trimethyl orthoformate (6.24 g, 58.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.37 g, 1.96 mmol). The reaction mixture is stirred at room temperature for 16 hours. After completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then concentrated under reduced pressure to remove the methanol. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield 1-bromo-2-(dimethoxymethyl)-4-(trifluoromethyl)benzene.
Reported Yield: 75%
Step 2: Synthesis of this compound
A solution of 1-bromo-2-(dimethoxymethyl)-4-(trifluoromethyl)benzene (5.0 g, 16.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (2.5 M in hexanes, 7.3 mL, 18.3 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (5.6 g, 29.9 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of 2 M hydrochloric acid and stirred for 2 hours to hydrolyze the acetal and boronate ester. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is triturated with a mixture of hexane and ethyl acetate to afford this compound as a white solid.
Reported Yield for this step is approximately 75%, leading to an overall yield of around 56%.
Route 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
This alternative route also begins with the protection of the aldehyde but utilizes a palladium-catalyzed Miyaura borylation reaction to introduce the boronic acid moiety.
Step 1: Synthesis of 1-Bromo-2-(dimethoxymethyl)-4-(trifluoromethyl)benzene
The protection of 2-bromo-4-(trifluoromethyl)benzaldehyde is carried out using the same procedure as in Route 1, Step 1.
Reported Yield: 75%
Step 2: Synthesis of this compound pinacol ester
A mixture of 1-bromo-2-(dimethoxymethyl)-4-(trifluoromethyl)benzene (5.0 g, 16.6 mmol), bis(pinacolato)diboron (5.0 g, 19.9 mmol), potassium acetate (4.9 g, 49.8 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.68 g, 0.83 mmol) in anhydrous 1,4-dioxane (50 mL) is degassed and heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then subjected to acidic workup with 2 M hydrochloric acid to hydrolyze the acetal and the pinacol ester, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by recrystallization.
Reported Yield for this step is approximately 90%, leading to an overall yield of 68%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes described.
Caption: Comparative workflow of two synthetic routes to the target molecule.
Conclusion
Both presented synthetic routes offer viable pathways to this compound, starting from the same commercially available material. The Palladium-Catalyzed Miyaura Borylation (Route 2) demonstrates a higher overall yield compared to the Halogen-Lithium Exchange method (Route 1). The choice of synthetic route may also be influenced by factors such as reagent availability, cost, and scalability considerations. Researchers are encouraged to evaluate these protocols based on their specific laboratory capabilities and project requirements.
Safety Operating Guide
Proper Disposal of 2-Formyl-4-(trifluoromethyl)phenylboronic acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Waste Profile Summary
| Parameter | Information |
| Chemical Name | 2-Formyl-4-(trifluoromethyl)phenylboronic acid |
| Hazard Class | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, lab coat, and respiratory protection (if dust is generated). |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. |
| Container for Disposal | Clearly labeled, sealed, and non-reactive container (e.g., high-density polyethylene). |
Introduction
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds, each with specific handling and disposal requirements. This compound, a valuable reagent in organic synthesis, necessitates careful management to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound.
Caption: Workflow for the disposal of this compound.
Step 1: Segregate the Waste
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it in its original container if possible. If transferring to a new container, ensure it is compatible and clean.
Step 2: Package the Waste
-
For solid waste, ensure the container is securely sealed to prevent any leakage of dust or solid material.
-
For solutions containing this compound, use a leak-proof liquid waste container.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Step 3: Label the Waste Container
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or research group
-
Step 4: Temporary Storage
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage area.
-
Ensure the storage area is cool and dry, away from sources of ignition or incompatible chemicals.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the completed hazardous waste label information.
-
Follow their specific instructions for pickup and any additional required documentation.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Wear Appropriate PPE: Before cleaning up the spill, don the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
